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L-Glutamic acid-13C5 (hydrate salt)

Cat. No.: B12390644
M. Wt: 193.10 g/mol
InChI Key: FMGRPEQSMWQKHM-SUAQCYARSA-N
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Description

The Fundamental Role of L-Glutamic Acid in Cellular Metabolism and Neurotransmission

L-Glutamic acid, a non-essential amino acid, holds a central position in the metabolism of virtually all living organisms. nvlvet.com.ua It serves as a key node in numerous biochemical pathways, acting as a precursor for the synthesis of other amino acids and as a substrate for energy production. nvlvet.com.ua In cellular metabolism, glutamate (B1630785) is a vital component of the tricarboxylic acid (TCA) cycle, a series of chemical reactions used by aerobic organisms to release stored energy.

Beyond its metabolic functions, L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system. sigmaaldrich.comacnp.org It is involved in most aspects of normal brain function, including learning, memory, and synaptic plasticity. acnp.org Glutamate exerts its effects by binding to and activating various glutamate receptors, which are broadly classified into ionotropic and metabotropic receptors. nih.gov

Rationale for Stable Isotope Labeling with 13C5 in L-Glutamic Acid for Mechanistic Investigations

The use of stable isotopes, such as carbon-13 (¹³C), has revolutionized the study of metabolic pathways. nih.gov By replacing the naturally abundant carbon-12 (¹²C) with ¹³C, researchers can introduce a "heavy" label into a molecule without altering its chemical properties. This allows for the tracking of the labeled molecule and its metabolic products through various biochemical reactions.

The specific labeling of all five carbon atoms in L-Glutamic acid (¹³C₅) provides a distinct mass shift that can be readily detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. isotope.comisotope.com This comprehensive labeling enables researchers to follow the entire carbon skeleton of glutamic acid as it is metabolized, providing a detailed picture of its contribution to different metabolic pathways. nih.gov For instance, tracing ¹³C₅-glutamate allows for the quantification of its entry into the TCA cycle and its conversion to other important metabolites. nih.gov

Historical Development and Methodological Advancements in Isotopic Tracing Utilizing L-Glutamic acid-13C5

The concept of using isotopes as tracers dates back to the early 20th century. However, the application of stable isotopes like ¹³C in biological research gained significant momentum with the development of sophisticated analytical instruments. Early studies often employed radioactive isotopes, but stable isotopes offer the advantage of being non-radioactive and safe for in vivo studies in humans.

The advent of high-resolution mass spectrometry and advanced NMR techniques has been pivotal in advancing the use of L-Glutamic acid-13C5. nih.gov These methods allow for the precise measurement of the incorporation of ¹³C into various metabolites, enabling the calculation of metabolic fluxes—the rates of turnover of molecules through a metabolic pathway. More recently, techniques combining liquid chromatography with tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive and specific quantification of ¹³C-labeled amino acids and their metabolites in complex biological samples. nih.gov

Scope and Objectives of Contemporary Research Paradigms Employing L-Glutamic acid-13C5 as a Tracer

Current research utilizing L-Glutamic acid-13C5 as a tracer spans a wide range of biological and biomedical fields. A primary focus is on understanding the metabolic reprogramming that occurs in diseases such as cancer. nih.gov Cancer cells often exhibit altered glutamine and glutamate metabolism to support their rapid proliferation and survival. researchgate.net By tracing the fate of ¹³C₅-glutamate, researchers can identify key metabolic pathways that are upregulated in cancer cells, providing potential targets for therapeutic intervention. nih.gov

In neuroscience, ¹³C-labeled glutamate is used to study the dynamics of neurotransmitter cycling between neurons and glial cells. nih.govnih.gov These studies provide insights into the regulation of synaptic transmission and how it may be altered in neurological disorders. Furthermore, L-Glutamic acid-13C5 is employed in studies of inborn errors of metabolism, immunology, and drug development to elucidate the metabolic fate of glutamine and glutamate under various physiological and pathological conditions. medchemexpress.comnih.gov

Interactive Data Table: Properties of L-Glutamic acid-13C5

PropertyValueSource
Molecular Formula C₅H₉NO₄ invivochem.com
Labeled CAS Number 55443-55-5 isotope.comsigmaaldrich.com
Molecular Weight 152.09 g/mol isotope.comsigmaaldrich.com
Isotopic Purity 98 atom % ¹³C sigmaaldrich.com
Appearance White to off-white solid powder invivochem.com
Melting Point 205 °C (decomposes) sigmaaldrich.comsigmaaldrich.com

Detailed Research Findings

Recent studies have demonstrated the power of L-Glutamic acid-13C5 in uncovering novel metabolic insights. For example, in cancer research, tracing experiments have revealed that some tumors exhibit a high degree of "reductive carboxylation," a pathway where glutamine-derived α-ketoglutarate is converted to citrate (B86180), a key precursor for lipid synthesis. nih.gov This finding has significant implications for understanding how cancer cells sustain their growth.

In the context of immunology, studies using ¹³C-labeled glutamine have shown that activated immune cells, such as T cells, rely heavily on glutamine metabolism to fuel their proliferation and function during an immune response. nih.gov These findings highlight the critical role of glutamine metabolism in immunity and suggest potential strategies for modulating immune responses.

A study published in Analytical Chemistry detailed an integrated method using ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for the qualitative and quantitative analysis of ¹³C-labeled nonessential amino acids in cells incubated with ¹³C₅-glutamine. nih.gov This approach allowed for the detailed characterization of the time-dependent changes in the concentrations of various isotopologues, revealing the fundamental role of glutamine in the biosynthesis of other amino acids like proline and aspartate. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11NNaO5 B12390644 L-Glutamic acid-13C5 (hydrate salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H11NNaO5

Molecular Weight

193.10 g/mol

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/t3-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1;;

InChI Key

FMGRPEQSMWQKHM-SUAQCYARSA-N

Isomeric SMILES

[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)N.O.[Na]

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N.O.[Na]

Origin of Product

United States

Synthesis, Purification, and Methodological Characterization of L Glutamic Acid 13c5 Hydrate Salt

Strategies for 13C Isotopic Enrichment and Stereochemical Control in L-Glutamic acid Synthesis

Enzymatic Synthesis Routes for Position-Specific 13C5 Labeling

Enzymatic synthesis offers a highly stereospecific route to L-Glutamic acid-13C5, leveraging the inherent selectivity of enzymes to produce the desired L-isomer. Microbial fermentation is a common approach, utilizing microorganisms that can produce L-glutamic acid from simple carbon sources.

One such microorganism, Brevibacterium flavum, is commercially used for the production of monosodium glutamate (B1630785) and can utilize carbon sources like glucose or acetate for this purpose nih.gov. For the synthesis of L-Glutamic acid-13C5, uniformly 13C-labeled precursors are supplied in the fermentation medium. The bacteria then incorporate these labeled carbons into their metabolic pathways, ultimately leading to the production of L-glutamic acid with all five carbons labeled with 13C. The key advantage of this method is the excellent stereochemical control, yielding almost exclusively the L-enantiomer.

The general enzymatic reaction catalyzed by glutamate dehydrogenase is also a viable method for producing labeled L-glutamic acid osti.gov. This enzyme facilitates the reductive amination of α-ketoglutarate. To produce the 13C5 variant, a fully 13C-labeled α-ketoglutarate precursor would be required. The reaction proceeds as follows:

13C5-α-ketoglutarate + NH4+ + NAD(P)H ⇌ L-Glutamic acid-13C5 + NAD(P)+ + H2O

This enzymatic approach ensures high stereospecificity. Immobilized enzymes can be used in flow-through columns to create a semi-automated production system, allowing for continuous synthesis and easier separation of the product from the enzyme osti.gov.

Enzymatic Synthesis Summary
Method Microbial Fermentation
Organism Brevibacterium flavum
Precursor Uniformly 13C-labeled glucose or acetate
Key Advantage High stereospecificity (produces L-isomer)
Method Isolated Enzyme Reaction
Enzyme Glutamate Dehydrogenase
Precursor 13C5-α-ketoglutarate
Key Advantage High stereospecificity, potential for continuous synthesis

Chemoenzymatic and Chemical Synthesis Approaches for L-Glutamic acid-13C5

Chemoenzymatic and purely chemical synthesis routes provide alternative pathways to L-Glutamic acid-13C5, offering flexibility in precursor choice and the potential for large-scale production. However, maintaining stereochemical control is a significant challenge in purely chemical methods.

A chemoenzymatic approach might involve the chemical synthesis of a key intermediate that is then converted to the final product using an enzyme to ensure the correct stereochemistry. For instance, a racemic mixture of 13C5-glutamic acid could be synthesized chemically, followed by enzymatic resolution where an enzyme selectively acts on the L-isomer to separate it from the D-isomer.

Asymmetric chemical synthesis is a powerful tool for producing stereochemically pure amino acids. An example of such a synthesis for a specifically labeled glutamic acid is the diastereoselective Michael addition of a chiral glycine (B1666218) equivalent to a labeled acrylate derivative electronicsandbooks.com. To synthesize L-Glutamic acid-13C5, this approach would need to be adapted to use precursors that are fully carbon-13 labeled. The general steps would involve:

Preparation of a fully 13C-labeled acrylate derivative. This would serve as the three-carbon backbone of the glutamic acid molecule.

Preparation of a 13C-labeled chiral glycine equivalent. This would introduce the α-amino group with the correct stereochemistry.

Diastereoselective Michael addition. The reaction between the two labeled precursors would be carried out under conditions that favor the formation of the desired stereoisomer.

Deprotection and hydrolysis. The resulting intermediate would then be deprotected and hydrolyzed to yield L-Glutamic acid-13C5.

While complex, this method offers precise control over the stereochemistry of the final product.

Selection and Derivatization of 13C-Labeled Precursors for L-Glutamic acid-13C5 Synthesis

The choice of 13C-labeled precursors is critical for the successful synthesis of L-Glutamic acid-13C5. For enzymatic synthesis using microorganisms, simple, commercially available, and uniformly labeled precursors are preferred.

Precursor Synthesis Route Notes
Uniformly 13C-labeled GlucoseMicrobial FermentationServes as the primary carbon source for the microorganism.
Uniformly 13C-labeled AcetateMicrobial FermentationAn alternative carbon source for some microorganisms like Brevibacterium flavum. nih.gov
13C5-α-KetoglutarateIsolated Enzyme ReactionThe direct precursor for the glutamate dehydrogenase reaction.

For chemical synthesis, more complex precursors may be required, and these often need to be derivatized to increase their reactivity and control the stereochemical outcome of the reaction. For example, in the asymmetric synthesis of labeled glutamic acid, sodium [2-13C]acetate was converted into a more reactive [2-13C]acrylate derivative electronicsandbooks.com. To achieve full 13C5 labeling, all starting materials in a chemical synthesis pathway would need to be uniformly 13C-labeled.

Derivatization is also important for protecting reactive functional groups during synthesis. For example, the amino and carboxyl groups of the precursors may be protected with groups like t-butoxycarbonyl (t-BOC) or benzyl esters to prevent unwanted side reactions. These protecting groups are then removed in the final steps of the synthesis.

Advanced Purification Techniques for Research-Grade L-Glutamic acid-13C5 (Hydrate Salt)

The purification of L-Glutamic acid-13C5 is crucial to ensure its suitability for research applications. The final product must be free from unlabeled or partially labeled glutamic acid, other amino acids, and any reagents or byproducts from the synthesis process.

Chromatographic Purification Methodologies (e.g., Ion-Exchange, Preparative HPLC)

Chromatographic techniques are powerful tools for the purification of amino acids due to their ability to separate molecules based on their physicochemical properties.

Ion-Exchange Chromatography (IEX) is a widely used method for purifying amino acids. Since glutamic acid is an acidic amino acid with a net negative charge at neutral pH, it can be effectively separated using anion-exchange chromatography. Conversely, at a low pH, the amino group is protonated, giving it a net positive charge, allowing for cation-exchange chromatography. The process generally involves:

Loading: The crude sample is loaded onto the ion-exchange column at a specific pH where the target molecule binds to the resin.

Washing: The column is washed with a buffer to remove unbound impurities.

Elution: The bound L-Glutamic acid-13C5 is eluted by changing the pH or increasing the salt concentration of the buffer.

Both strong and weak ion-exchange resins can be used, and the choice depends on the specific impurities that need to be removed. For instance, a strong anion exchange column can be used to separate acidic amino acids from basic and neutral ones.

Preparative High-Performance Liquid Chromatography (HPLC) offers high resolution and is often used as a final polishing step in the purification process. Reversed-phase HPLC is a common mode for amino acid purification. In this technique, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. For a polar molecule like glutamic acid, a highly aqueous mobile phase is typically used. The retention time can be adjusted by modifying the composition of the mobile phase, such as the concentration of an organic modifier (e.g., acetonitrile or methanol) and the pH. The use of preparative HPLC can yield a final product with very high purity.

Chromatographic Method Principle of Separation Application Notes
Ion-Exchange Chromatography Separation based on net charge.Effective for removing impurities with different charge properties, such as other amino acids. Both cation and anion exchange can be used by adjusting the pH.
Preparative HPLC Separation based on polarity.Provides high-resolution purification, often used as a final step to achieve high purity. Reversed-phase chromatography is commonly employed.

Crystallization and Salt Formation Strategies for Enhanced Purity

Crystallization is a powerful technique for the purification of solid compounds. For L-glutamic acid, crystallization can be induced by adjusting the pH of a concentrated solution to its isoelectric point (pI ≈ 3.2). At this pH, the net charge of the amino acid is zero, and its solubility is at a minimum, leading to its precipitation from the solution. This method is effective in removing highly soluble impurities.

L-glutamic acid is known to exist in two polymorphic forms, α and β, which have different crystal structures and stabilities nih.govresearchinventy.com. The formation of a specific polymorph can be controlled by factors such as the cooling rate, supersaturation, and the presence of seed crystals. Controlling the polymorphic form is important for ensuring the consistency and quality of the final product.

The formation of a hydrate (B1144303) salt involves the incorporation of water molecules into the crystal lattice of the salt form of L-glutamic acid. While the specific conditions for the formation of the L-Glutamic acid-13C5 hydrate salt are not extensively detailed in the literature, it is known that the hydration state of a crystalline solid can be influenced by the crystallization solvent and the drying conditions. The presence of water in the crystal structure can affect the stability and handling properties of the compound. The formation of a specific salt, such as a hydrochloride or sodium salt, can also be used as a purification strategy, as the solubility and crystallization properties of the salt may be more favorable for purification than those of the free acid.

Analytical Validation of Isotopic Purity, Enrichment, and Chiral Integrity of L-Glutamic acid-13C5

The comprehensive characterization of L-Glutamic acid-13C5 (hydrate salt) is essential to ensure its suitability for use in metabolic research, clinical mass spectrometry, and as an internal standard. isotope.comisotope.commedchemexpress.com This validation process rigorously confirms the compound's isotopic and chemical fidelity through a suite of advanced analytical techniques. The primary objectives are to verify the incorporation of the 13C isotope at all five carbon positions, quantify the level of isotopic enrichment, and confirm the stereochemical configuration as the L-enantiomer. This is achieved by employing high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and chiral separation methods.

High-Resolution Mass Spectrometry for Isotopic Purity and Isotope Ratio Assessment

High-resolution mass spectrometry (HRMS) is a cornerstone technique for verifying the isotopic purity of L-Glutamic acid-13C5. acs.org This method provides highly accurate mass-to-charge (m/z) measurements, allowing for the differentiation and quantification of various isotopologues—molecules that differ only in their isotopic composition. nih.gov

For L-Glutamic acid-13C5, the analysis focuses on confirming the mass shift corresponding to the replacement of five natural abundance carbon atoms (predominantly ¹²C) with five ¹³C atoms. The expected mass shift is approximately +5 Da compared to the unlabeled compound. sigmaaldrich.com HRMS analysis, often coupled with techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS), separates the labeled compound from potential impurities and allows for precise mass determination. pnas.orgnih.gov

The isotopic distribution profile is analyzed to calculate the isotopic enrichment. A high isotopic purity is indicated by the M+5 peak (representing the molecule with all five carbons as ¹³C) being the most abundant by a significant margin. Commercially available L-Glutamic acid-13C5 typically exhibits an isotopic purity of 98-99 atom % ¹³C. isotope.comsigmaaldrich.com The data generated allows for the calculation of the percentage of molecules that are fully labeled (¹³C₅), partially labeled (¹³C₁₋₄), and unlabeled (¹³C₀).

Table 1: Representative HRMS Data for L-Glutamic acid-13C5

IsotopologueMolecular FormulaTheoretical Monoisotopic Mass (Da)Observed m/z [M+H]⁺Relative Abundance (%)
Unlabeled (M+0)C₅H₉NO₄147.0532148.0605< 0.1%
Partially Labeled (M+1 to M+4)¹³C₁¹²C₄H₉NO₄ to ¹³C₄¹²C₁H₉NO₄-149.0638 - 152.0705< 2.0%
Fully Labeled (M+5)¹³C₅H₉NO₄152.0701153.0774> 98.0%

Nuclear Magnetic Resonance (NMR) Spectroscopy for Confirmation of ¹³C Labeling Pattern and Positional Enrichment

In a ¹³C NMR spectrum of L-Glutamic acid-13C5, the high level of enrichment results in strong signals for all five carbon atoms. A key feature of the spectrum for a uniformly labeled compound like this is the presence of complex multiplets for each carbon signal. nih.govscispace.com These multiplets arise from homonuclear ¹³C-¹³C coupling between adjacent labeled carbon atoms, a phenomenon that is absent or negligible in unlabeled compounds due to the low natural abundance of ¹³C. The observation of these coupling patterns provides definitive confirmation that the molecule is intact and fully labeled across its carbon backbone. scispace.com The chemical shifts of the carbon signals are consistent with the known values for glutamic acid, confirming the compound's chemical identity. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shifts and Coupling for L-Glutamic acid-13C5

Carbon PositionTypical Chemical Shift (δ, ppm)Expected MultiplicityKey ¹³C-¹³C Coupling Interactions
C1 (γ-carboxyl)~181-183DoubletJ(C1-C2)
C2 (β-methylene)~29-31MultipletJ(C2-C1), J(C2-C3)
C3 (α-methine)~54-56MultipletJ(C3-C2), J(C3-C4)
C4 (α-carboxyl)~174-176DoubletJ(C4-C3)
C5 (δ-carboxyl)~178-180TripletJ(C5-C4)

Note: Chemical shifts are dependent on solvent and pH. Multiplicity is simplified; actual spectra may show more complex patterns.

Chiral Chromatography and Polarimetry for Enantiomeric Purity Determination of L-Glutamic acid-13C5

Ensuring the chiral integrity of L-Glutamic acid-13C5 is critical, as biological systems exhibit high stereospecificity. The presence of the D-enantiomer could lead to erroneous results in metabolic studies. Chiral chromatography and polarimetry are the primary methods used to confirm enantiomeric purity.

Chiral Chromatography , particularly High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP), is the most definitive method for separating and quantifying enantiomers. chromatographyonline.com Crown-ether based CSPs are especially effective for the enantioseparation of underivatized amino acids like glutamic acid. ankara.edu.trchromatographytoday.com The L-enantiomer is separated from any potential D-enantiomer impurity, allowing for the calculation of enantiomeric excess (e.e.). For high-purity standards, the enantiomeric purity is typically expected to be ≥98%.

Table 3: Typical Chiral HPLC Parameters and Results

ParameterValue/Condition
TechniqueHigh-Performance Liquid Chromatography (HPLC)
ColumnCrown-ether based Chiral Stationary Phase (e.g., ChiroSil® SCA(-)) chromatographyonline.com
Mobile Phasee.g., 84% MeOH / 16% H₂O with 5 mM HClO₄ chromatographyonline.com
DetectionUV or Mass Spectrometry (MS)
Expected L-Isomer Retention TimeAnalyte-specific
Expected D-Isomer Retention TimeBaseline separated from L-isomer chromatographyonline.com
Result (Enantiomeric Purity)≥98% L-Glutamic acid

Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation ([α]) is a characteristic physical property of an enantiomer. For L-Glutamic acid, the specific rotation is positive under standard acidic conditions. While less sensitive than chiral chromatography for detecting trace enantiomeric impurities, it serves as a rapid and valuable confirmation of the bulk sample's chiral identity. The measured value should align with the established literature value for the L-enantiomer.

Table 4: Polarimetry Data for L-Glutamic acid-13C5

ParameterValue
Specific Rotation ([α]²⁵/D)+31.0° sigmaaldrich.com
Concentration (c)2 g / 100 mL
Solvent5 M HCl
InterpretationConsistent with the L-enantiomeric form

Advanced Analytical Methodologies for Detection and Quantification of L Glutamic Acid 13c5 and Its Metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy in 13C Metabolic Flux Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-invasive technique that allows for the detailed analysis of molecular structures and dynamics. In the context of metabolic studies with L-Glutamic acid-13C5, 13C-NMR is particularly valuable for its ability to distinguish between different isotopomers—molecules that differ only in the position of the 13C label. This capability is central to metabolic flux analysis (MFA), a methodology used to quantify the rates of metabolic pathways. nih.gov

Quantitative 13C-NMR Isotopomer Analysis of L-Glutamic acid-13C5 Derived Metabolites

Quantitative 13C-NMR allows for the precise measurement of the relative concentrations of different 13C isotopomers of glutamate (B1630785) and its downstream metabolites. When L-Glutamic acid-13C5 is introduced into a biological system, the 13C labels are incorporated into various intermediates of central carbon metabolism, such as those in the tricarboxylic acid (TCA) cycle. The resulting distribution of 13C in molecules like glutamate and glutamine provides a detailed fingerprint of the metabolic pathways that were active. cambridge.orgnih.gov

The analysis of the 13C NMR spectrum of glutamate is particularly informative. The relative areas of the different resonance peaks, and the fine structure (multiplets) within each peak caused by 13C-13C spin-spin coupling, can be used to deduce the fractional enrichment of the acetyl-CoA pool that feeds the TCA cycle. cambridge.orgnih.gov This information is critical for calculating the relative fluxes through various metabolic pathways. For example, the ratio of certain isotopomer signals in the glutamate spectrum can reveal the activity of anaplerotic pathways, which replenish TCA cycle intermediates. cambridge.org

Table 1: Key 13C-NMR Chemical Shifts for Glutamate and Related Metabolites

MetaboliteCarbon PositionChemical Shift (ppm)
L-Glutamic acidC1~177.4
C2~57.4
C3~29.7
C4~36.2
C5~184.1
L-GlutamineC4~31.3
Note: Chemical shifts can vary slightly depending on experimental conditions such as pH and solvent. cambridge.orgbmrb.io

Multi-Dimensional NMR Techniques (e.g., 1H-13C HSQC, HMBC) for Structural and Flux Information

While one-dimensional (1D) 13C-NMR is powerful, multi-dimensional NMR techniques offer enhanced resolution and sensitivity, providing more detailed structural and flux information.

1H-13C Heteronuclear Single Quantum Coherence (HSQC): This two-dimensional (2D) experiment correlates the chemical shifts of 1H and their directly attached 13C nuclei. This is particularly useful for resolving overlapping signals in crowded spectral regions, which is common in complex biological samples. hmdb.canih.gov By spreading the signals into two dimensions, HSQC can provide clearer identification and quantification of labeled metabolites derived from L-Glutamic acid-13C5. The sensitivity of 1H detection also makes it advantageous when dealing with low sample concentrations. uc.pt

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is another 2D NMR technique that correlates the chemical shifts of 1H and 13C nuclei that are separated by two or three bonds. This is invaluable for establishing the connectivity of atoms within a molecule and for tracing the flow of 13C labels through metabolic pathways. bmrb.ionih.gov For instance, HMBC can help to elucidate the specific labeling patterns in complex metabolites, providing crucial constraints for metabolic flux models. nih.gov

Table 2: Comparison of 1D and 2D NMR Techniques for L-Glutamic acid-13C5 Analysis

TechniqueAdvantagesDisadvantagesPrimary Application
1D 13C-NMR Direct quantification of 13C enrichment, relatively simple experiment. cambridge.orgLower sensitivity, potential for signal overlap. cambridge.orgQuantitative isotopomer analysis. cambridge.org
1H-13C HSQC Higher sensitivity, improved resolution of overlapping signals. nih.govuc.ptIndirect detection, requires more complex data analysis. nih.govIdentification and quantification of labeled metabolites in complex mixtures. hmdb.ca
1H-13C HMBC Provides information on long-range C-H couplings, useful for structural elucidation. bmrb.ioLower sensitivity than HSQC, can be complex to interpret. nih.govTracing metabolic pathways and determining labeling patterns. nih.gov

In Vivo 13C-NMR Spectroscopic Approaches for L-Glutamic acid-13C5 Tracing in Pre-clinical Animal Models

A significant advantage of NMR spectroscopy is its applicability to living organisms, or in vivo. nih.govresearchgate.net This allows researchers to study metabolic processes in real-time within a functioning biological system, such as a preclinical animal model. By administering L-Glutamic acid-13C5 (or a 13C-labeled precursor like glucose that gets converted to glutamate) to an animal, the subsequent metabolism can be monitored non-invasively using 13C Magnetic Resonance Spectroscopy (MRS), the in vivo counterpart to NMR. nih.govresearchgate.net

This approach has been instrumental in studying brain metabolism, where the turnover of glutamate and its cycling with glutamine are crucial for neurotransmission. nih.govpnas.orgkarger.com Time-course studies tracking the incorporation of 13C from labeled substrates into brain glutamate and glutamine allow for the calculation of key metabolic rates, such as the TCA cycle flux and the rate of the glutamate-glutamine cycle. nih.govnih.govnih.gov These studies have provided invaluable insights into brain energy metabolism in both healthy and diseased states. nih.govnih.gov

Solid-State NMR Applications for L-Glutamic acid-13C5 in Complex Biological Matrices

While most biological NMR is performed on samples in solution, solid-state NMR (ssNMR) provides a powerful tool for studying molecules in non-soluble or complex biological matrices, such as tissue biopsies or protein aggregates. nih.govspringernature.com In the context of L-Glutamic acid-13C5 research, ssNMR can be used to analyze the structure and dynamics of glutamate and its metabolites within these complex environments. researchgate.net

Techniques like Magic Angle Spinning (MAS) are employed to average out anisotropic interactions that would otherwise lead to very broad and uninformative spectra in solid samples. ox.ac.uk By using ssNMR, researchers can gain insights into how L-Glutamic acid-13C5 and its derivatives interact with proteins and other cellular components in their native state. nih.govox.ac.uk This can be particularly important for understanding the role of glutamate in processes like protein synthesis and in the formation of pathological protein deposits. researchgate.net

Mass Spectrometry (MS) Techniques for Isotope Tracing and Fluxomics

Mass spectrometry (MS) is another cornerstone of metabolic research, offering exceptional sensitivity and the ability to analyze a wide range of metabolites. In conjunction with stable isotope labeling, MS-based techniques are central to isotopomer analysis and fluxomics. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for L-Glutamic acid-13C5 Metabolite Profiling and Isotopomer Distribution

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile metabolites. nih.govuniversiteitleiden.nl For the analysis of amino acids like glutamate and other polar metabolites, a chemical derivatization step is typically required to increase their volatility. universiteitleiden.nlnih.gov

Once derivatized, the metabolites are separated by the gas chromatograph and then detected by the mass spectrometer. The mass spectrometer ionizes the molecules and separates them based on their mass-to-charge ratio (m/z). This allows for the identification and quantification of a wide range of metabolites derived from L-Glutamic acid-13C5. nih.govnih.gov

A key advantage of GC-MS in metabolic flux analysis is its ability to provide detailed information on the isotopomer distribution of metabolites. nih.govnih.gov By analyzing the mass spectra of a particular metabolite, researchers can determine the number of 13C atoms incorporated into the molecule. This data is then used to calculate the relative abundances of different isotopomers, which can be used to infer metabolic pathway activities. nih.govresearchgate.net Tandem MS (MS/MS) can further enhance this by fragmenting the initial ions to gain more structural information and improve the precision of flux estimations. nih.govresearchgate.net

Table 3: Illustrative GC-MS Data for Glutamate Isotopomer Analysis

Mass IsotopomerDescriptionTypical Relative Abundance (Example)
M+0Unlabeled GlutamateVaries with experimental conditions
M+1Glutamate with one 13C atomVaries with experimental conditions
M+2Glutamate with two 13C atomsVaries with experimental conditions
M+3Glutamate with three 13C atomsVaries with experimental conditions
M+4Glutamate with four 13C atomsVaries with experimental conditions
M+5Fully labeled Glutamate (from L-Glutamic acid-13C5)Varies with experimental conditions
This table illustrates the type of data obtained from a GC-MS experiment. The actual relative abundances will depend on the specific metabolic state of the system under investigation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Throughput Isotope Tracing of Glutamate and its Derivatives

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for high-throughput analysis in metabolic studies utilizing L-Glutamic acid-13C5. This method combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry, allowing for the detailed tracking of labeled carbon atoms through various metabolic pathways. nih.govnih.gov

In a typical LC-MS/MS workflow, cell or tissue extracts containing metabolites derived from L-Glutamic acid-13C5 are first subjected to chromatographic separation. The eluent is then introduced into the mass spectrometer. The first stage of mass analysis (MS1) isolates the precursor ion of a specific metabolite, which includes its various isotopologues (molecules that differ only in their isotopic composition). These isolated ions are then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of mass analysis (MS2). nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides a high degree of specificity and sensitivity for quantifying known metabolites. nih.govacs.org

The use of L-Glutamic acid-13C5, where all five carbon atoms are replaced with the heavy isotope ¹³C, allows researchers to trace the fate of the glutamate carbon skeleton. researchgate.net Since glutamine is a key anaplerotic substrate for the tricarboxylic acid (TCA) cycle, tracking the incorporation of ¹³C from L-Glutamic acid-13C5 into TCA cycle intermediates and other amino acids provides valuable insights into cellular metabolism. researchgate.netnih.gov For instance, the conversion of L-Glutamic acid-13C5 to α-ketoglutarate-13C5 is a direct entry point into the TCA cycle. Subsequent metabolic transformations will lead to a distribution of ¹³C atoms in other metabolites, which can be precisely measured by LC-MS/MS. nih.govresearchgate.net

Table 1: Representative LC-MS/MS Transitions for Glutamate and its Isotopologues

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Glutamic Acid148.184.1, 56.1
L-Glutamic acid-13C5153.189.1, 59.1
Glutamine147.184.1, 56.1
L-Glutamine-13C5152.189.1, 59.1

This table is illustrative. The exact m/z values may vary slightly based on instrumentation and experimental conditions. The product ions typically correspond to characteristic fragments of the amino acid structure.

High-Resolution Orbitrap Mass Spectrometry for Precise Isotope Ratio Determination in Fluxomics

For more in-depth metabolic flux analysis (fluxomics), high-resolution mass spectrometry, particularly using Orbitrap technology, offers significant advantages. Unlike triple quadrupole instruments that monitor specific transitions, Orbitrap mass spectrometers can acquire full scan spectra with very high resolution and mass accuracy. thermofisher.comnih.gov This capability allows for the simultaneous detection of all isotopologues of a given metabolite and the precise determination of their relative abundances. thermofisher.com

The high resolving power of an Orbitrap instrument is crucial for distinguishing between isotopologues with very similar masses. nih.gov This is particularly important when multiple metabolic pathways contribute to the synthesis of a single metabolite, leading to complex labeling patterns. By accurately measuring the entire isotopic distribution of a metabolite pool, researchers can deduce the relative contributions of different pathways to its production. thermofisher.com

Furthermore, high-resolution mass spectrometry can be used for position-specific isotope analysis (PSIA). By analyzing the fragment ions produced during fragmentation (e.g., higher-energy collisional dissociation or HCD), it is possible to determine the location of the ¹³C label within the molecule. thermofisher.comkopflab.org For example, fragmentation of L-Glutamic acid-13C5 can reveal the distribution of labeled carbons in different parts of the molecule, providing even more detailed information about the metabolic pathways involved. thermofisher.com

Table 2: Key Features of High-Resolution Orbitrap MS in Isotope Tracing

FeatureDescriptionRelevance to L-Glutamic acid-13C5 Analysis
High Mass Resolution Ability to distinguish between ions with very close m/z values.Resolves overlapping isotopic peaks, enabling accurate quantification of different isotopologues.
High Mass Accuracy Precise measurement of the m/z of an ion.Confident identification of metabolites and their isotopologues based on their exact mass.
Full Scan Capability Acquisition of a wide range of m/z values in a single scan.Untargeted analysis of all labeled metabolites in a sample, enabling the discovery of unexpected metabolic pathways.
Fragmentation Capabilities (e.g., HCD) Controlled fragmentation of ions to generate structural information.Enables position-specific isotope analysis to determine the location of ¹³C labels within a molecule.

Stable Isotope Resolved Metabolomics (SIRM) Methodologies Utilizing L-Glutamic acid-13C5

Stable Isotope Resolved Metabolomics (SIRM) is a powerful approach that combines the use of stable isotope tracers, like L-Glutamic acid-13C5, with advanced analytical platforms such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry to map metabolic pathways and quantify fluxes. nih.govnih.govresearchgate.net The core principle of SIRM is to introduce a labeled substrate into a biological system and then track the incorporation of the isotope into a wide range of downstream metabolites.

When L-Glutamic acid-13C5 is used as a tracer, the five ¹³C atoms can be followed as they are incorporated into various metabolic networks. For example, in cancer cells, which often exhibit altered glutamine metabolism, SIRM can be used to trace the carbons from glutamine into the TCA cycle, fatty acid synthesis, and the synthesis of other amino acids and nucleotides. nih.gov

The data generated from SIRM experiments, which consists of the isotopic labeling patterns of numerous metabolites, can be used to construct detailed models of cellular metabolism. This allows researchers to understand how metabolic pathways are rewired in different physiological or pathological states. For instance, SIRM studies have revealed the importance of reductive carboxylation, a pathway where glutamine-derived α-ketoglutarate is converted to citrate (B86180), in certain cancer cells. nih.gov

Chromatographic Separation Methods for L-Glutamic acid-13C5 and Related Metabolites Prior to Spectrometric Analysis

Effective chromatographic separation is a critical prerequisite for accurate mass spectrometric analysis of L-Glutamic acid-13C5 and its metabolites. The choice of chromatographic method depends on the physicochemical properties of the analytes of interest.

Ion-Exchange Chromatography for Amino Acid Separation

Ion-exchange chromatography (IEX) is a classical and highly effective technique for separating amino acids based on their net charge. 193.16.218ucl.ac.ukyoutube.com Since amino acids are zwitterionic molecules, their charge is dependent on the pH of the mobile phase. ucl.ac.uk

In a typical IEX setup for amino acid analysis, a column packed with a charged stationary phase (either an anion or cation exchanger) is used. youtube.compurolite.com The sample containing L-Glutamic acid-13C5 and its metabolites is loaded onto the column. By carefully controlling the pH and ionic strength of the mobile phase, different amino acids can be selectively eluted from the column based on their isoelectric points (pI). ucl.ac.uk For instance, acidic amino acids like glutamate will bind strongly to an anion exchange column at a neutral pH and can be eluted by decreasing the pH or increasing the salt concentration of the mobile phase. nih.govresearchgate.net

While IEX is a powerful separation technique, it can be challenging to directly couple with mass spectrometry due to the high salt concentrations often used in the mobile phase, which can cause ion suppression in the MS source. nih.gov However, methods have been developed to overcome this limitation, such as using volatile buffers or post-column desalting techniques.

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Metabolites

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a popular and powerful technique for the separation of polar metabolites, including amino acids and their derivatives. nih.govnih.govchromatographyonline.com In contrast to reversed-phase chromatography, HILIC utilizes a polar stationary phase and a mobile phase with a high organic solvent content. nih.gov This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention. nih.gov

HILIC is particularly well-suited for the analysis of L-Glutamic acid-13C5 and its metabolites because these compounds are highly polar and often show poor retention on traditional reversed-phase columns. acs.org The high organic content of the HILIC mobile phase also offers the advantage of enhanced ionization efficiency in the electrospray ionization (ESI) source of the mass spectrometer, leading to improved sensitivity. nih.gov

A variety of HILIC stationary phases are available, including bare silica, amide, and zwitterionic phases, each offering different selectivity for polar compounds. nih.govchromatographyonline.com The choice of stationary phase and the optimization of mobile phase conditions (e.g., pH, buffer concentration) are crucial for achieving optimal separation of the complex mixture of metabolites derived from L-Glutamic acid-13C5. chromatographyonline.comrsc.org

Reversed-Phase Liquid Chromatography for Derivatized Analytes

While direct analysis of underivatized amino acids by reversed-phase liquid chromatography (RPLC) is challenging due to their high polarity, RPLC becomes a viable and powerful option when combined with chemical derivatization. acs.orgnih.govnih.gov Derivatization involves chemically modifying the amino acids to make them less polar, thereby improving their retention on a nonpolar RPLC column. nih.gov

A variety of derivatizing agents are available that react with the amino and/or carboxyl groups of amino acids. These reagents often introduce a hydrophobic moiety to the molecule, significantly enhancing its interaction with the reversed-phase stationary phase. nih.gov For example, reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can be used to derivatize primary and secondary amines, including amino acids, making them amenable to RPLC separation and subsequent MS detection. acs.org

The derivatization step adds an extra layer to the sample preparation workflow, but it can lead to improved chromatographic resolution and sensitivity. nih.gov Furthermore, the choice of derivatizing agent can be tailored to the specific analytical needs, for instance, by introducing a tag that enhances ionization efficiency in the mass spectrometer.

Computational Tools and Algorithms for Isotope Tracing Data Processing and Metabolic Flux Analysis

The intricate data generated from L-Glutamic acid-13C5 tracing experiments necessitates the use of sophisticated computational tools for accurate interpretation. These software packages are crucial for processing raw analytical data, correcting for natural isotope abundances, and ultimately, for calculating the rates of metabolic reactions, known as metabolic fluxes. nih.gov

Metabolic Flux Analysis (MFA) Software for L-Glutamic acid-13C5 Isotopic Data Interpretation

Metabolic Flux Analysis (MFA) is a cornerstone technique in systems biology and metabolic engineering for quantifying in vivo metabolic pathway rates. 13cflux.net When L-Glutamic acid-13C5 is used as a tracer, its carbon atoms are incorporated into various downstream metabolites. The resulting mass isotopomer distributions (MIDs) are measured, typically by mass spectrometry, and then used to deduce intracellular flux patterns. researchgate.netnih.gov

Specialized software is indispensable for this process. These programs take the experimentally determined MIDs, along with a defined metabolic network model and measured extracellular fluxes (e.g., substrate uptake and product secretion rates), to estimate the intracellular flux distribution. researchgate.netnih.gov Several software packages have been developed to facilitate these complex calculations. ucdavis.edu

For instance, 13CFLUX2 is a high-performance simulator for ¹³C-based metabolic flux analysis that offers a suite of applications for quantifying intracellular fluxes. 13cflux.net Another example is FiatFlux, a user-friendly open-source package designed to make flux analysis more accessible to non-experts. nih.gov The table below summarizes some of the key software used in the field.

SoftwareKey FeaturesPrimary Application
13CFLUX2 High-performance simulation, supports various measurement data (e.g., LC-MS/MS, 13C-NMR), command-line interface. 13cflux.netoup.comDetailed quantification of intracellular steady-state fluxes. 13cflux.net
FiatFlux User-friendly, calculates flux ratios from GC-MS data, can estimate absolute fluxes. nih.govQuantitative investigations of microbial central carbon metabolism. nih.gov
OpenMebius Open-source, graphical user interface. ucdavis.eduConventional ¹³C-based metabolic flux analysis. ucdavis.edu

Isotopomer Network Compartmental Analysis (INCA) and Related Platforms for Flux Modeling

Isotopomer Network Compartmental Analysis (INCA) is a powerful and widely used MATLAB-based software package for MFA. nih.govvanderbilt.eduvueinnovations.com A significant advantage of INCA is its ability to perform both steady-state and isotopically non-stationary metabolic flux analysis. researchgate.netnih.govscispace.com This flexibility makes it applicable to a broad range of biological systems and experimental designs, from microbial cultures to more complex mammalian cell studies. researchgate.netnih.gov

INCA provides a comprehensive framework for modeling metabolic networks, including the ability to define compartmentalized models, which is essential for eukaryotic cells where metabolic pathways are distributed across different organelles. nih.gov The software can simulate expected labeling patterns and perform statistical analyses to determine the goodness-of-fit and calculate confidence intervals for the estimated fluxes. vueinnovations.com INCA can also be used to design optimal isotope labeling experiments. vueinnovations.com

The development of INCA and related platforms has been instrumental in advancing the field of metabolic flux analysis, enabling researchers to tackle increasingly complex biological questions.

Modeling of Isotopic Steady-State and Non-Steady-State Fluxes from L-Glutamic acid-13C5 Labeling Experiments

The choice between modeling isotopic steady-state or non-steady-state fluxes is a critical aspect of designing and interpreting L-Glutamic acid-13C5 tracing experiments. nih.gov

Isotopic Steady-State MFA assumes that the isotopic enrichment of intracellular metabolites has reached a constant state. nih.gov This is typically achieved after a sufficiently long incubation with the labeled substrate. nih.gov The mathematical models for steady-state MFA are generally simpler, involving systems of algebraic equations. scispace.com This approach is well-suited for systems in a stable metabolic state. frontiersin.org

Isotopically Non-Steady-State MFA (INST-MFA) is employed when the isotopic labeling of metabolites is still changing over time. scispace.comfrontiersin.org This is common in experiments with slow-to-label pathways or in systems where a steady state is not reached. nih.govscispace.com INST-MFA utilizes ordinary differential equations to describe the dynamics of isotope labeling. scispace.com While computationally more demanding, INST-MFA can provide more precise flux estimations and offer insights into the dynamic behavior of metabolic networks. vanderbilt.edu

The use of L-Glutamic acid-13C5 is particularly valuable for probing the tricarboxylic acid (TCA) cycle and connected pathways. creative-proteomics.com As glutamic acid is a key node in central carbon metabolism, feeding cells with its ¹³C-labeled form allows for the detailed tracking of carbon transitions through the TCA cycle and into other biosynthetic pathways. nih.govnih.govmdpi.com Both steady-state and non-steady-state modeling approaches can leverage the rich isotopic information provided by L-Glutamic acid-13C5 to generate comprehensive flux maps of cellular metabolism. vanderbilt.edumdpi.com

Modeling ApproachDescriptionKey AdvantageTypical Application
Isotopic Steady-State MFA Assumes constant isotopic labeling of metabolites. nih.govMathematically simpler, less computationally intensive. scispace.comSystems in a stable metabolic state, such as continuous cell cultures. frontiersin.org
Isotopically Non-Steady-State MFA (INST-MFA) Models the dynamic changes in isotopic labeling over time. scispace.comfrontiersin.orgCan provide more precise flux estimates and is applicable to a wider range of experimental conditions. vanderbilt.eduSlow-to-label systems, dynamic metabolic studies. nih.govscispace.com

Elucidation of Metabolic Pathways and Network Dynamics Using L Glutamic Acid 13c5 As a Tracer

Tricarboxylic Acid (TCA) Cycle Fluxes and Anaplerotic/Cataplerotic Mechanisms

L-Glutamic acid-13C5 is instrumental in dissecting the complex dynamics of the Tricarboxylic Acid (TCA) cycle, a central hub of cellular metabolism. By tracking the incorporation of the 13C label into TCA cycle intermediates, researchers can quantify the contributions of different pathways that replenish (anaplerosis) or drain (cataplerosis) these intermediates.

Interrogation of Pyruvate (B1213749) Carboxylase and Malic Enzyme Contributions to TCA Cycle Replenishment

L-Glutamic acid-13C5, in conjunction with other isotopic tracers like 13C-glucose, allows for the differentiation and quantification of anaplerotic fluxes mediated by pyruvate carboxylase (PC) and malic enzyme (ME). nih.govnih.gov PC facilitates the carboxylation of pyruvate to oxaloacetate, a key entry point into the TCA cycle. caister.com In contrast, ME can catalyze the conversion of malate (B86768) to pyruvate. nih.govnih.gov Studies have shown that in certain cell types, such as respiring maize root tips, ME contributes a smaller fraction to pyruvate synthesis compared to pyruvate kinase under normal conditions. nih.gov However, under hypoxic conditions, the activity of ME can significantly increase. nih.gov By analyzing the isotopomer distribution in metabolites like glutamate (B1630785) and alanine (B10760859) derived from TCA cycle intermediates, the relative contributions of PC and ME to the oxaloacetate and pyruvate pools can be determined. nih.govnih.gov This provides critical information on how cells adapt their anaplerotic strategies in response to changing energy demands and oxygen availability.

Assessment of Aconitase and Isocitrate Dehydrogenase Activity and Flux Directionality

The use of L-Glutamic acid-13C5 enables the assessment of the activity and flux directionality of key TCA cycle enzymes, including aconitase and isocitrate dehydrogenase (IDH). nih.govresearchgate.net Aconitase catalyzes the isomerization of citrate (B86180) to isocitrate. nih.gov The labeling patterns in downstream metabolites can reveal the rate of this conversion. IDH, which exists in both NAD+- and NADP+-dependent forms, catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. researchgate.net Tracing experiments with L-Glutamic acid-13C5 can elucidate the flux through this reaction. researchgate.netnih.gov For instance, in some cancer cells, a "broken" TCA cycle is observed, characterized by a reduced carbon transition from citrate to α-ketoglutarate, which can be quantified using isotopic tracers. bris.ac.uk Furthermore, under certain conditions, such as reductive carboxylation, the reverse reaction catalyzed by IDH, converting α-ketoglutarate to isocitrate, becomes significant. nih.gov L-Glutamic acid-13C5 is crucial for quantifying this reverse flux, which is important for lipid biosynthesis. nih.gov

Interconnections with Glycolytic and Gluconeogenic Pathways

Metabolic flux analysis using L-Glutamic acid-13C5 helps to delineate the intricate connections between the TCA cycle and glycolysis/gluconeogenesis. nih.gov The carbon backbone from glutamate can enter the TCA cycle as α-ketoglutarate and subsequently be converted to other intermediates like malate and oxaloacetate. nih.gov Oxaloacetate can then be decarboxylated to phosphoenolpyruvate (B93156) (PEP) by phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis, thereby channeling carbons from the TCA cycle towards glucose synthesis. nih.gov Conversely, intermediates from glycolysis, such as pyruvate, feed into the TCA cycle. byjus.com Isotope tracing studies allow for the quantification of these bidirectional fluxes, revealing how cells coordinate these central metabolic pathways to maintain energy homeostasis and provide precursors for biosynthesis. For example, in HL-60 neutrophil-like cells, it was shown that the TCA cycle is driven by both glucose- and glutamine-derived carbon. nih.gov

Glutaminolysis and Glutamate Metabolism in Cellular Bioenergetics

Glutaminolysis, the metabolic pathway that utilizes glutamine as a fuel source, is a critical process for the bioenergetics of many rapidly proliferating cells, including cancer cells. nih.gov L-Glutamic acid-13C5 is an indispensable tracer for studying the various facets of glutamine and glutamate metabolism. medchemexpress.com

Regulation of Glutaminase (B10826351) and Glutamate Dehydrogenase Activities in Different Cellular States

The initial step in glutaminolysis is the conversion of glutamine to glutamate, catalyzed by glutaminase (GLS). nih.gov Subsequently, glutamate can be converted to the TCA cycle intermediate α-ketoglutarate by either glutamate dehydrogenase (GLDH) or aminotransferases. nih.govwikipedia.org L-Glutamic acid-13C5 tracing allows for the quantification of the flux through these enzymatic steps under various cellular conditions. The activity of GLS and GLDH is tightly regulated. For instance, in some microorganisms, high levels of glutamate can repress the synthesis of GLDH. nih.gov In mammals, GLDH activity is allosterically regulated by molecules like ADP (activator) and GTP (inhibitor). utmb.edu Studies using isotopic tracers can reveal how these regulatory mechanisms translate into changes in metabolic flux in different cellular states, such as in response to nutrient availability or in disease. nih.govembopress.org

Contribution of Glutamate to Mitochondrial Respiration and ATP Production

Glutamate, derived from glutamine, is a major substrate for mitochondrial respiration and subsequent ATP production in many cell types. embopress.org Once converted to α-ketoglutarate, it enters the TCA cycle, leading to the generation of reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation. byjus.com By tracing the labeled carbons from L-Glutamic acid-13C5 into TCA cycle intermediates and measuring oxygen consumption, the contribution of glutamine-driven respiration to total ATP synthesis can be quantified. embopress.org Research has shown that even in cancer cells exhibiting high rates of glycolysis (the Warburg effect), glutamine-driven oxidative phosphorylation can be a major source of ATP. embopress.org This highlights the metabolic flexibility of cells and the importance of glutamine as a bioenergetic substrate, a phenomenon that can be precisely elucidated using L-Glutamic acid-13C5. embopress.orgnih.gov

Interactions with One-Carbon Metabolism and Folate Pathways

One-carbon metabolism is a critical network of biochemical reactions essential for the synthesis of nucleotides (purines and thymidylate), amino acids, and for epigenetic regulation through methylation. nih.govnih.gov Folate derivatives are key cofactors that carry and activate these one-carbon units. nih.govnih.gov L-Glutamic acid, derived from glutamine, is a significant contributor of carbon to the tricarboxylic acid (TCA) cycle, which in turn provides precursors for one-carbon metabolism. By using L-Glutamic acid-13C5 as a tracer, researchers can follow the flow of labeled carbons into serine and glycine (B1666218), two primary donors to the one-carbon pool, and subsequently into the folate cycle.

The conversion of serine to glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for the folate pathway. The carbon backbone of serine can be derived from glutamate via the TCA cycle. L-Glutamic acid-13C5 tracing studies can quantify the contribution of glutamate to serine and glycine synthesis, thereby revealing the extent to which glutamine metabolism fuels the one-carbon pool. The appearance of 13C-labeled serine and glycine in cells cultured with L-Glutamic acid-13C5 provides direct evidence of this metabolic flux.

Furthermore, the labeled one-carbon units can be tracked into the synthesis of purines and thymidylate, the building blocks of DNA and RNA. Mass spectrometry analysis can detect the incorporation of 13C atoms into these nucleotides, providing a quantitative measure of de novo nucleotide synthesis supported by glutamine-derived carbons. This is particularly relevant in highly proliferative cells, such as cancer cells, which have a high demand for nucleotide biosynthesis. nih.govnih.gov

Table 1: Tracing L-Glutamic acid-13C5 into One-Carbon Metabolism

MetaboliteExpected Labeling Pattern from L-Glutamic acid-13C5Metabolic Significance
SerineM+2, M+3Indicates carbon flux from the TCA cycle to serine biosynthesis, a key entry point into one-carbon metabolism.
GlycineM+1, M+2Shows the conversion of labeled serine to glycine, a primary donor of one-carbon units.
Purines (e.g., AMP, GMP)M+1, M+2Demonstrates the incorporation of labeled one-carbon units from the folate cycle into de novo purine (B94841) synthesis.
Thymidylate (dTMP)M+1Reflects the use of labeled one-carbon units for the synthesis of this essential DNA precursor.

Neurotransmitter Synthesis and Recycling Pathways in Neural Systems

Glutamate-Glutamine Cycle Dynamics in Astrocytes and Neurons

The glutamate-glutamine cycle is a fundamental process that ensures the replenishment of the neurotransmitter pool of glutamate. nih.govmdpi.comyoutube.com Following its release into the synaptic cleft, glutamate is taken up by astrocytes and converted to glutamine by the enzyme glutamine synthetase. mdpi.comyoutube.com This glutamine is then transported back to neurons, where it is converted back to glutamate by phosphate-activated glutaminase. mdpi.com

By introducing L-Glutamic acid-13C5 into this system, researchers can monitor the rates of glutamate uptake, glutamine synthesis in astrocytes, and subsequent glutamate synthesis in neurons. nih.gov The detection of 13C5-labeled glutamine in astrocytes and subsequently 13C5-labeled glutamate in neurons provides a direct measure of the flux through this cycle. These studies have been instrumental in understanding the compartmentalization of glutamate and glutamine metabolism in the brain. nih.govnih.gov

GABA Synthesis and Shunt Activity Derived from L-Glutamic acid-13C5

GABA is synthesized from glutamate in GABAergic neurons through the action of the enzyme glutamic acid decarboxylase (GAD). nih.govunimi.it Therefore, the labeling of the glutamate pool with 13C from L-Glutamic acid-13C5 will directly lead to the formation of 13C-labeled GABA. This allows for the quantification of the rate of GABA synthesis from glutamate.

Furthermore, the GABA shunt is a metabolic pathway that bypasses two steps of the TCA cycle. In this pathway, GABA is catabolized to succinate (B1194679), which then re-enters the TCA cycle. Tracing studies with L-Glutamic acid-13C5 can elucidate the activity of the GABA shunt by monitoring the appearance of labeled succinate and other downstream TCA cycle intermediates derived from labeled GABA.

Metabolic Crosstalk and Substrate Exchange Between Neural Cell Types

The brain is a highly heterogeneous organ with distinct metabolic roles for different cell types. Astrocytes, for instance, play a crucial role in providing metabolic support to neurons. nih.gov L-Glutamic acid-13C5 tracing can illuminate the intricate metabolic exchange between neurons and astrocytes. For example, labeled carbons from astrocytic glutamate can be transferred to neurons not only in the form of glutamine but also as other metabolites like lactate (B86563) or TCA cycle intermediates. By analyzing the isotopic enrichment in various metabolites in both cell types, a detailed map of metabolic crosstalk can be constructed, revealing the preferred substrates for neuronal energy metabolism and neurotransmitter synthesis. nih.gov

Table 2: Investigating Neural Metabolism with L-Glutamic acid-13C5

Pathway/ProcessKey Labeled MetabolitesInsights Gained
Glutamate-Glutamine Cycle13C5-Glutamine (in astrocytes), 13C5-Glutamate (in neurons)Rate of neurotransmitter recycling and compartmentalization. nih.govmdpi.comyoutube.comnih.gov
GABA Synthesis13C4-GABARate of inhibitory neurotransmitter synthesis from glutamate. nih.govunimi.it
GABA Shunt13C-labeled Succinate, Fumarate, MalateActivity of the GABA shunt pathway for energy production. nih.gov
Metabolic CrosstalkLabeled lactate, pyruvate, and TCA intermediates in neuronsSubstrate preference and metabolic support from astrocytes to neurons. nih.gov

Amino Acid Synthesis and Interconversion Networks

Glutamate is a central hub in amino acid metabolism, serving as a precursor for the synthesis of several non-essential amino acids. L-Glutamic acid-13C5 is an ideal tracer to investigate these synthetic pathways.

De Novo Synthesis of Proline and Arginine from L-Glutamic acid-13C5 Precursors

Glutamate can be converted to proline and arginine through a series of enzymatic reactions. The carbon skeleton of both of these amino acids is derived from glutamate. By supplying cells with L-Glutamic acid-13C5, the incorporation of all five labeled carbons into proline can be observed, confirming its de novo synthesis from glutamate. nih.gov

Similarly, the pathway to arginine synthesis from glutamate involves the intermediate ornithine. Tracing studies with L-Glutamic acid-13C5 can quantify the flux of glutamate carbons towards arginine synthesis. This is particularly important in conditions where arginine becomes conditionally essential.

Table 3: Tracing Amino Acid Synthesis from L-Glutamic acid-13C5

Synthesized Amino AcidExpected Labeling Pattern from L-Glutamic acid-13C5Pathway Intermediate
ProlineM+5Glutamate-semialdehyde
ArginineM+5Ornithine, Citrulline

Transamination Reactions and their Impact on Amino Acid Pools

L-Glutamic acid-13C5 serves as an invaluable tracer for elucidating the dynamics of transamination reactions, which are fundamental to amino acid metabolism. Transamination is a reversible process involving the transfer of an amino group from an amino acid to a keto-acid, catalyzed by enzymes known as transaminases or aminotransferases. biologydiscussion.com This reaction allows for the interconversion of amino acids, and it channels the amino groups from various amino acids ultimately to glutamate and aspartate. biologydiscussion.com

When cells are supplied with L-Glutamic acid-13C5, the five carbon atoms in its backbone are isotopically labeled. During transamination, the amino group of the labeled glutamate is transferred to a keto-acid, such as pyruvate or oxaloacetate, converting the glutamate into its corresponding keto-acid, α-ketoglutarate. biologydiscussion.com Simultaneously, the recipient keto-acid is converted into a new, now isotopically labeled, amino acid. For instance, the transamination of L-Glutamic acid-13C5 with pyruvate yields unlabeled α-ketoglutarate and 13C-labeled alanine. Similarly, its reaction with oxaloacetate produces 13C-labeled aspartate.

Stable isotope tracing studies utilizing L-Glutamic acid-13C5 (often supplied as its precursor, L-Glutamine-13C5) have demonstrated its central role as a nitrogen donor for the synthesis of other non-essential amino acids. nih.govnih.gov By using mass spectrometry to track the incorporation of the 13C label, researchers can quantify the metabolic flux through these transamination pathways. creative-proteomics.comnih.gov Studies in various cell types have shown that the carbon skeleton of glutamine and glutamate is used for the biosynthesis of proline and aspartate. nih.gov This analysis of isotopologue distribution reveals the extent to which glutamate contributes to the de novo synthesis of other amino acids, thereby providing a quantitative map of how amino acid pools are interconnected and maintained. nih.govnih.gov

Table 1: Tracking Transamination with L-Glutamic acid-13C5

Reactant 1 (Labeled) Reactant 2 (Unlabeled) Enzyme Product 1 (Unlabeled) Product 2 (Newly Labeled)
L-Glutamic acid-13C5 Pyruvic acid Alanine Transaminase (ALT) α-Ketoglutaric acid Alanine-13C3
L-Glutamic acid-13C5 Oxaloacetic acid Aspartate Transaminase (AST) α-Ketoglutaric acid Aspartic acid-13C4

Redox Homeostasis and Antioxidant Defense Mechanisms

The application of L-Glutamic acid-13C5 as a metabolic tracer extends to the critical area of cellular redox homeostasis and antioxidant defense. Glutamate metabolism is intrinsically linked to the cell's ability to counteract oxidative stress. By tracing the fate of the 13C-labeled carbon atoms from glutamate, it is possible to quantify its contribution to two principal pillars of the antioxidant system: the synthesis of glutathione (B108866) (GSH) and the production of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.gov

Glutathione Synthesis and Turnover Monitored by L-Glutamic acid-13C5 Labeling

Glutathione (GSH) is a vital tripeptide antioxidant composed of glutamate, cysteine, and glycine. nih.govmdpi.com Its synthesis is a two-step enzymatic process that directly incorporates a molecule of glutamate. By introducing L-Glutamic acid-13C5 into a biological system, the labeled glutamate becomes a direct precursor for de novo GSH synthesis, allowing for precise measurement of its synthesis and turnover rates. nih.gov

Stable isotope tracing experiments in lung cancer cell lines using L-Glutamine-13C5 (which is readily converted to L-Glutamic acid-13C5) have demonstrated a rapid and significant incorporation of the label into the glutathione pool. nih.gov In H460 and A549 cells, after just 12 hours of incubation with the tracer, the excreted glutamate was over 38% labeled. nih.gov Strikingly, the excreted glutathione showed even higher enrichment, with 53% and 62% of it being labeled with 13C5 in H460 and A549 cells, respectively. nih.gov This indicates that a substantial portion of the glutathione pool is rapidly synthesized from the available glutamate. nih.gov These findings highlight the high rate of glutathione turnover and confirm that glutamate is a primary substrate for its continuous production. nih.gov

Further advanced techniques, such as mass isotopologue distribution (MID) analysis, can trace the 13C atoms from glucose and 15N atoms from glutamine into the specific moieties of the glutathione molecule. nih.gov This allows for the detailed reconstruction of the metabolic pathways contributing to GSH synthesis, confirming that the glutamate moiety in newly synthesized GSH is derived from the glutamate pool fed by the tracer. nih.govacs.org

Table 2: Incorporation of 13C5 Label from Glutamine into Excreted Glutamate and Glutathione in Lung Cancer Cells after 12 Hours

Cell Line % 13C5-Labeled Glutamate % 13C5-Labeled Glutathione
H460 >38% 53%
A549 >38% 62%

Data derived from studies using L-Glutamine-13C5 as the tracer precursor. nih.gov

NADPH Production through Glutamate Metabolism and its Role in Oxidative Stress Response

Beyond its role as a building block for glutathione, glutamate metabolism is a significant source of the reducing equivalent NADPH, which is essential for antioxidant defense. nih.gov L-Glutamic acid-13C5 is instrumental in tracing the metabolic pathways that lead to NADPH generation. The primary route involves the conversion of glutamate to α-ketoglutarate, which then enters the tricarboxylic acid (TCA) cycle. nih.gov

Within the TCA cycle, the 13C-labeled carbon skeleton is transferred through various intermediates to malate. nih.gov The labeled malate can then be exported from the mitochondria to the cytoplasm, where it is oxidatively decarboxylated to pyruvate by the malic enzyme 1 (ME1). nih.gov This specific reaction is coupled with the reduction of NADP+ to NADPH. nih.gov

By tracking the 13C label from glutamate into pyruvate and measuring the isotopic enrichment in NADPH, researchers can quantify the contribution of this pathway to the total cellular NADPH pool. This glutamate-derived NADPH is critical for maintaining redox balance, primarily by regenerating reduced glutathione (GSH) from its oxidized form (GSSG) via the enzyme glutathione reductase, and by reducing cystine to cysteine for de novo GSH synthesis. nih.gov In conditions of oxidative stress, the demand for NADPH increases, and the pathway from glutamate to NADPH becomes a crucial component of the cellular survival strategy. nih.gov

Applications of L Glutamic Acid 13c5 in Pre Clinical and Mechanistic Biological Investigations

Cancer Metabolism Research

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation. nih.govfrontiersin.orgfrontiersin.org Glutamine metabolism, in particular, is often significantly altered in cancer cells, which can become dependent on this non-essential amino acid for survival and growth. mdpi.com L-Glutamic acid-13C5, often used in the form of L-Glutamine-13C5, serves as a powerful tracer to dissect the complexities of glutamine utilization in cancer. nih.govckisotopes.com

Elucidation of Glutaminolysis Dependence in Various Cancer Cell Lines and Tumor Models

L-Glutamic acid-13C5 is instrumental in quantifying the reliance of cancer cells on glutaminolysis, a metabolic pathway where glutamine is converted to glutamate (B1630785) and then to the tricarboxylic acid (TCA) cycle intermediate α-ketoglutarate. researchgate.netnih.gov This process replenishes the TCA cycle, providing intermediates for biosynthesis and energy production. nih.gov Stable isotope tracing studies using uniformly 13C-labeled glutamine have demonstrated that numerous cancer cell lines, including those derived from breast and prostate cancers, exhibit a high degree of glutamine dependence. nih.govresearchgate.net

For instance, in pancreatic ductal adenocarcinoma (PDAC) cells, L-Glutamine-13C5 tracing has revealed a non-canonical pathway of glutamine utilization that is essential for tumor growth. nih.gov These cells divert glutamine-derived aspartate to the cytoplasm to produce oxaloacetate, which is then converted to malate (B86768) and pyruvate (B1213749), a process that helps maintain the cellular redox balance. nih.gov Similarly, in vivo tracing with L-Glutamine-13C5 in mouse tumor models has confirmed that glutamine is a substantial fuel for oxidative metabolism in T cells within the tumor microenvironment. nih.gov

Cell Line/Tumor ModelKey Finding from L-Glutamic acid-13C5 TracingReference
Pancreatic Ductal Adenocarcinoma (PDAC)Utilizes a non-canonical glutamine pathway for redox balance and growth. nih.gov
Glioblastoma (GBM)Shows high upregulation of glutamine metabolism and de novo lipid synthesis. nih.gov
VHL-deficient Renal Cell CarcinomaDemonstrates increased glutamine contribution to the TCA cycle via both oxidative and reductive pathways. biorxiv.org
Breast Cancer Cell LinesExhibit varying degrees of dependence on glutamine for proliferation. nih.gov

Analysis of Metabolic Reprogramming in Oncogene-Driven Cancers Using L-Glutamic acid-13C5

Oncogenes play a crucial role in reprogramming cancer cell metabolism. nih.gov The K-Ras oncogene, frequently mutated in cancers like pancreatic, lung, and colorectal cancer, has been shown to decouple glucose and glutamine metabolism to support cancer cell growth. nih.govresearchgate.net Studies employing 13C metabolic flux analysis with L-Glutamine-13C5 have demonstrated that K-Ras transformed cells exhibit increased utilization of glutamine for anabolic synthesis while showing decreased oxidative flux of glucose through the TCA cycle. nih.govresearchgate.net

Specifically, in K-Ras-driven PDAC, L-Glutamine-13C5 tracing revealed that oncogenic K-Ras mediates the reprogramming of glutamine metabolism by transcriptionally upregulating and repressing key metabolic enzymes. nih.gov This reprogramming is critical for maintaining redox homeostasis and supporting tumor growth. nih.gov Further research has shown that different KRAS G12 mutant alleles can differentially control glutamine metabolism, with some mutants even enabling the generation of glutamine from glucose. biorxiv.org

Identification of Metabolic Vulnerabilities and Potential Therapeutic Targets in Cancer

By elucidating the metabolic dependencies of cancer cells, L-Glutamic acid-13C5 tracing helps to identify potential therapeutic targets. themarkfoundation.org The reliance of many tumors on glutaminolysis suggests that inhibiting this pathway could be a viable anti-cancer strategy. mdpi.comnih.gov For example, the glutaminase (B10826351) (GLS) inhibitor CB-839 has shown efficacy in preclinical models and some patients with renal cell carcinoma by blocking the first step of glutaminolysis. biorxiv.org

In vivo studies using hyperpolarized [5-13C]glutamine have demonstrated a significant reduction in the flux of glutamine to glutamate in pancreatic cancer models following treatment with CB-839, highlighting the utility of this approach for assessing on-target inhibition. nih.gov Furthermore, in tumors with defective mitochondria, which are unable to perform normal oxidative metabolism, L-Glutamine-13C5 tracing has revealed a dependency on glutamine-dependent reductive carboxylation for the synthesis of lipids and other essential molecules. nih.govscispace.comnorthwestern.edu This reliance on a specific metabolic pathway presents a clear vulnerability that could be exploited therapeutically.

Investigation of Hypoxia-Induced Metabolic Adaptations in Tumor Microenvironments

Hypoxia, or low oxygen availability, is a common feature of solid tumors and a major driver of metabolic reprogramming. nih.gov Under hypoxic conditions, cancer cells often shift their metabolism to rely more heavily on glutamine. L-Glutamic acid-13C5 tracing has been pivotal in demonstrating that hypoxia induces a switch from glucose-derived to glutamine-derived carbon for fatty acid synthesis via reductive carboxylation. nih.gov

In this pathway, glutamine-derived α-ketoglutarate is converted to citrate (B86180) by the reverse action of isocitrate dehydrogenase (IDH). This process is particularly important for lipogenesis in hypoxic cells. Studies have shown that in melanoma cells under hypoxia, the contribution of glutamine to the TCA cycle and the reverse flux leading to citrate production are significantly increased. researchgate.net This adaptation allows cancer cells to continue to proliferate in the nutrient-poor and oxygen-deprived tumor microenvironment.

ConditionMetabolic Shift Observed with L-Glutamic acid-13C5Implication for Cancer CellsReference
HypoxiaIncreased contribution of glutamine to the TCA cycle.Survival and proliferation in low-oxygen environments. researchgate.net
HypoxiaIncreased reductive carboxylation of glutamine-derived α-ketoglutarate to citrate.Provides precursors for lipid synthesis. nih.gov
Defective MitochondriaGlutamine becomes the major carbon source for fatty acid synthesis via reductive carboxylation.Compensates for impaired oxidative metabolism to support growth. nih.govscispace.com

Neuroscience and Neurometabolic Research

Glutamate is the primary excitatory neurotransmitter in the brain and plays a central role in numerous metabolic pathways. nih.gov Malfunctions in glutamate metabolism are associated with a variety of neurological diseases. nih.gov L-Glutamic acid-13C5, along with other stable isotope tracers, provides a means to study the dynamics of cerebral metabolism in vivo.

Investigation of Cerebral Glucose and Glutamate Metabolism in Animal Models of Neurological Disorders

The glutamate-glutamine cycle is a critical process in the brain involving the cycling of glutamate and glutamine between neurons and astrocytes. Stable isotope tracing with compounds like 13C-labeled glucose and glutamine allows for the in vivo investigation of this cycle and associated metabolic fluxes. researchgate.net

In a study on a monkey model of hyperammonemia, a condition that can lead to neurological damage, 13C magnetic resonance spectroscopy following the administration of [1-13C]glucose revealed an accelerated incorporation of 13C into glutamine, indicating an augmented anaplerotic pathway for the TCA cycle contributing to glutamine formation in astroglia. nih.gov

Furthermore, a study using microdialysis in the rat cortex demonstrated that infusing L-Glutamine-13C5 allows for the differentiation of neuronal and other sources of extracellular glutamate. nih.gov The release of the labeled glutamate was found to be dependent on neuronal activity, providing a powerful method to study neuronal glutamate release under various physiological and pathological conditions. nih.gov These techniques are invaluable for understanding the metabolic perturbations that occur in neurological disorders and for evaluating the effects of potential therapeutic interventions.

Mechanistic Studies of Astrocytic-Neuronal Metabolic Crosstalk in Health and Pathophysiology

The intricate metabolic relationship between astrocytes and neurons is fundamental to brain function. A key aspect of this crosstalk is the glutamate-glutamine cycle, which is essential for maintaining the supply of the neurotransmitter glutamate. nih.govmdpi.com L-Glutamic acid-13C5 serves as a critical tracer for elucidating the dynamics of this cycle.

When glutamatergic neurons fire, they release glutamate into the synaptic cleft. To prevent excitotoxicity and to recycle the neurotransmitter, astrocytes rapidly take up this glutamate via specific transporters. nih.govresearchgate.net Inside the astrocyte, the enzyme glutamine synthetase, which is exclusively found in these cells, converts the glutamate into glutamine. researchgate.netresearchgate.net This process is vital for ammonia detoxification in the brain. researchgate.net The newly synthesized glutamine is then transported back to the neurons. Neurons utilize the enzyme phosphate-activated glutaminase to convert the glutamine back into glutamate, thus replenishing the neurotransmitter pool for subsequent synaptic release. mdpi.com

By introducing L-Glutamic acid-13C5 into experimental models, researchers can track the fate of the labeled carbon atoms through this entire cycle. Using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, scientists can measure the rate of 13C incorporation from glutamate into the astrocytic glutamine pool and its subsequent reappearance in neuronal glutamate. This allows for the precise quantification of the glutamate-glutamine cycle rate, offering insights into the metabolic coupling between these two cell types. nih.gov Such studies are crucial for understanding how this metabolic partnership is altered in pathological conditions like neurodegenerative diseases, where disruptions in the glutamate-glutamine cycle are often implicated. nih.gov

Assessment of Neurotransmitter Turnover Rates in Specific Brain Regions Using Isotope Tracing

The rate at which neurotransmitters are synthesized, released, and cleared—collectively known as turnover—is a key indicator of synaptic activity and brain function. L-Glutamic acid-13C5 is an invaluable tool for measuring the turnover rate of the brain's primary excitatory neurotransmitter, glutamate.

In these studies, L-Glutamic acid-13C5 can be introduced into the system, and its incorporation into the vesicular neurotransmitter pool can be monitored. The rate of labeling of glutamate and its metabolite, GABA (formed via decarboxylation of glutamate), provides a direct measure of their synthesis and turnover rates. sigmaaldrich.com

Research combining gas chromatography-mass spectrometry (GC-MS) with in vivo NMR has been used to study neurotransmitter uptake and turnover. For instance, after enriching brain glutamate C5 with 13C, the rate of glial uptake of glutamate from the extracellular fluid was estimated to be 6.4 ± 0.44 µmol/g/hr. nih.gov This rate is a crucial parameter for understanding how the brain protects itself from glutamate excitotoxicity. nih.gov

Further studies using 13C-labeled substrates have detailed the turnover half-times of glutamate in different brain compartments. These investigations reveal the dynamic nature of neurotransmitter pools and how they are maintained.

MetaboliteCompartmentTurnover Half-Time (τ½) in minutes
Glutamate-C4Nerve Terminals21.8
Glutamate-C4Cortical Tissue12.4
GABA-C2Nerve Terminals21.0
GABA-C2Cortical Tissue14.5
Aspartate-C3Nerve Terminals26.5
Aspartate-C3Cortical Tissue27.0

Table 1. Comparative turnover half-times of key neurotransmitter amino acids in rat brain nerve terminals versus whole cortical tissue, derived from 13C labeling studies. nih.govresearchgate.net This data illustrates the differential metabolic rates in distinct neural compartments.

These isotope tracing studies provide a quantitative understanding of neurotransmitter dynamics, which is essential for investigating the biochemical underpinnings of brain disorders and the mechanisms of action of neuroactive drugs.

Liver and Hepatic Metabolism Studies

The liver is a central hub for metabolism, and glutamate plays a pivotal role in many of its functions. L-Glutamic acid-13C5 enables detailed investigation of these hepatic pathways.

Analysis of Urea Cycle and Ammonia Detoxification Pathways Using L-Glutamic acid-13C5

Ammonia is a toxic byproduct of amino acid catabolism that must be safely eliminated from the body. wikilectures.euyoutube.com The liver is the primary site for ammonia detoxification through two main pathways: the urea cycle and glutamine synthesis. researchgate.netnih.gov Glutamate is central to both processes. nih.gov

In the liver, glutamate dehydrogenase can release ammonia from glutamate to produce α-ketoglutarate. nih.gov This free ammonia, along with bicarbonate and ATP, is used by carbamoyl phosphate (B84403) synthetase I to initiate the urea cycle. wikilectures.eu Alternatively, glutamate can be converted to aspartate by transamination, and aspartate provides the second nitrogen atom for the urea molecule. nih.gov

By administering L-Glutamic acid-13C5, researchers can trace the 13C-labeled carbon skeleton of glutamate as it participates in these reactions. For example, the transfer of the 13C label from glutamate to aspartate (via oxaloacetate) and its subsequent incorporation into argininosuccinate can be monitored. This allows for the quantification of the flux of nitrogen from glutamate into the urea cycle. Similarly, the role of glutamate in trapping ammonia via glutamine synthetase to form glutamine can also be assessed by tracking the appearance of 13C in the glutamine pool. nih.gov These studies are vital for understanding inherited urea cycle disorders and conditions involving hyperammonemia. wikilectures.eu

Regulation of Hepatic Gluconeogenesis and Ketogenesis from L-Glutamic acid-13C5 Precursors

During periods of fasting or starvation, the liver is responsible for producing glucose (gluconeogenesis) and ketone bodies (ketogenesis) to fuel other tissues. nih.govpaulogentil.com Glutamate is a key gluconeogenic substrate. Following its conversion to the TCA cycle intermediate α-ketoglutarate, its carbon skeleton can be used to synthesize oxaloacetate and, ultimately, glucose. nih.govcaldic.com

Furthermore, there is an intricate relationship between gluconeogenesis and ketogenesis. nih.govresearchgate.net The oxidation of fatty acids, which fuels ketogenesis, provides the ATP required for gluconeogenesis. By using L-Glutamic acid-13C5 in conjunction with other labeled substrates (e.g., labeled fatty acids), researchers can investigate how the flux through gluconeogenesis from amino acid precursors influences the rate of ketone body production.

Metabolic ProcessMeasured Output (g/24h)Condition
Hepatic Ketogenesis1153 Days Starvation
Splanchnic Glucose Release1233 Days Starvation
Hepatic Gluconeogenesis (estimated)993 Days Starvation

Table 2. Splanchnic and hepatic metabolic output in humans after a 3-day period of starvation. nih.govsemanticscholar.org L-Glutamic acid-13C5 can be used to determine the specific contribution of glutamate to the observed gluconeogenic rate.

Interactions Between Fatty Acid Synthesis, Oxidation, and Amino Acid Metabolism

The metabolism of amino acids, fatty acids, and glucose are tightly interconnected. Glutamate metabolism plays a role in linking these pathways. For example, the conversion of glutamate to α-ketoglutarate by glutamate dehydrogenase generates NADPH. youtube.com This reducing equivalent is a key cofactor for anabolic processes, including fatty acid synthesis. youtube.com

By tracing the fate of the 13C label from L-Glutamic acid-13C5, it is possible to determine if the carbon backbone of glutamate is incorporated into fatty acids. This would occur if the 13C-labeled α-ketoglutarate enters the TCA cycle, is converted to citrate, and is then exported to the cytosol. In the cytosol, ATP citrate lyase can cleave citrate to yield acetyl-CoA, the primary building block for fatty acid synthesis. Tracking the 13C label into the lipid fraction would provide direct evidence of this metabolic route and allow for its quantification, revealing how amino acid catabolism can fuel lipogenesis.

Muscle Metabolism and Bioenergetics

Skeletal muscle contains a significant pool of free amino acids, with glutamate being one of the most abundant. Glutamate is a central node in muscle energy metabolism, particularly during exercise. nih.gov Its roles include participating in the tricarboxylic acid (TCA) cycle for energy provision and the purine (B94841) nucleotide cycle. nih.gov

During physical activity, the carbon skeleton of glutamate can be used as an energy source. Through transamination, glutamate donates its amino group and is converted to α-ketoglutarate, which is a direct intermediate of the TCA cycle. This process, known as anaplerosis, replenishes TCA cycle intermediates that may be drawn off for other biosynthetic pathways, thereby sustaining energy production.

Using L-Glutamic acid-13C5 as a tracer in pre-clinical models allows for the measurement of glutamate oxidation rates in muscle tissue under various conditions, such as rest versus exercise. By monitoring the appearance of the 13C label in TCA cycle intermediates and expired CO2, researchers can quantify the contribution of glutamate to muscle bioenergetics. Such studies are important for understanding muscle physiology in healthy individuals and for investigating metabolic disturbances in diseases characterized by muscle wasting or fatigue, where skeletal muscle glutamate levels are often reduced. nih.gov

Investigation of Muscle Glutamine Metabolism in Models of Exercise, Atrophy, and Disease

Glutamine is the most abundant free amino acid in skeletal muscle and plays a crucial role in muscle metabolism, protein synthesis, and cellular homeostasis. researchgate.net L-Glutamic acid-13C5, often in conjunction with labeled glutamine, is used to trace the metabolic pathways of these amino acids in skeletal muscle during exercise, in states of atrophy, and in various disease models.

Research has shown that glutamine supplementation can attenuate skeletal muscle atrophy. For instance, studies in mice have demonstrated that L-glutamine pretreatment can lessen muscle atrophy induced by fasting. nih.gov This protective effect is associated with changes in glutamine metabolism within the muscle fibers, indicated by an increased intracellular L-glutamine/L-glutamate ratio. nih.gov In models of cytokine-induced stress, which mimics inflammatory conditions leading to muscle loss, L-glutamine has been shown to prevent myotube atrophy. nih.gov It achieves this by reducing the activity of the p38 MAPK signaling pathway, which is involved in muscle catabolism, and by upregulating genes associated with muscle growth and survival. nih.gov

During exercise, glutamine metabolism is also significantly modulated. Resistance exercise training can increase the signaling for protein synthesis in muscles. mdpi.com Studies combining exercise with glutamine supplementation have explored the impact on muscle protein metabolism, revealing complex interactions that can influence muscle hypertrophy. mdpi.com In the context of disease, such as cancer-induced muscle wasting (cachexia), exercise has been shown to lower systemic glutamine availability, which may in turn suppress tumor growth and attenuate muscle atrophy. researchgate.net This suggests that exercise preserves muscle mass by counteracting the release of glutamine from muscles and mitigating tumor-induced atrophic signaling. researchgate.net

Table 1: Research Findings on Glutamine Metabolism in Muscle Models

Model System Condition Key Findings Related to Glutamine/Glutamate Metabolism Reference(s)
Fasted Mice 24-hour fasting L-glutamine pretreatment attenuated soleus muscle atrophy, associated with an increased intracellular L-glutamine/L-glutamate ratio. nih.gov
C2C12 Myotubes Cytokine (TNF-α) Stress L-glutamine prevented myotube atrophy by reducing p38 MAPK signaling and upregulating growth-related genes. nih.gov
Rodent Model Resistance Exercise L-glutamine supplementation in conjunction with exercise influenced protein synthesis signaling pathways (e.g., Akt, mTOR). mdpi.com

Contribution of Glutamate to Anaplerotic Fluxes in Muscle Mitochondria

Anaplerosis is the process of replenishing intermediates of the tricarboxylic acid (TCA) cycle, which are consumed for biosynthesis and energy production. Glutamate, derived from glutamine, is a major anaplerotic substrate for the TCA cycle in many cell types, including muscle cells. Using isotopic tracers like L-Glutamic acid-13C5 allows researchers to quantify the contribution of glutamine and glutamate to the TCA cycle pool.

In muscle stem cells (MuSCs), glutamine is a dominant substrate for the TCA cycle. biorxiv.orgbiorxiv.org Isotope tracing studies have revealed that as MuSCs differentiate into mature myotubes, the anaplerotic contribution of glutamine to the TCA cycle decreases. biorxiv.org This metabolic shift is accompanied by a reduced expression of the mitochondrial enzyme glutamate dehydrogenase (GLUD1), which converts glutamate to the TCA cycle intermediate α-ketoglutarate. biorxiv.orgbiorxiv.org

The regulation of glutamate metabolism within the mitochondria is critical for proper muscle cell fate. Genetic deletion of Glud1 in proliferating MuSCs leads to an accumulation of mitochondrial glutamate. biorxiv.orgbiorxiv.org This buildup inhibits the malate-aspartate shuttle, a key system for transporting reducing equivalents into the mitochondria, ultimately causing premature differentiation and impairing the self-renewal capacity of the stem cells. biorxiv.orgbiorxiv.org These findings highlight the crucial role of compartmentalized glutamate metabolism in controlling muscle stem cell fate and demonstrate the power of isotopic tracers in dissecting these complex metabolic pathways. biorxiv.org

Cardiovascular Metabolism Research

The heart is a metabolic omnivore, capable of using various substrates, including fatty acids, glucose, ketones, and amino acids, to meet its high energy demands. nih.gov L-Glutamic acid-13C5 is a valuable tool for investigating cardiac metabolism, particularly for understanding how the heart utilizes different substrates under physiological stress and pathological conditions like ischemia-reperfusion injury.

Myocardial Substrate Utilization and Energetic State Under Stress Conditions

Under normal resting conditions, the heart primarily relies on fatty acid oxidation for ATP production. nih.gov However, under stress conditions such as exercise, there is a significant shift in myocardial substrate preference. Using dual carbon-labeled isotopes, studies in humans have shown that during moderate-intensity exercise, the myocardial uptake and oxidation of lactate (B86563) and glucose increase significantly. jci.org

Glutamate and other amino acids can also serve as energy substrates for the heart, especially when the primary energy pathways are compromised. umich.edu Research using hyperpolarized 13C magnetic resonance spectroscopy (MRS) with labeled substrates like [1-13C]pyruvate allows for real-time, non-invasive monitoring of metabolic fluxes. nih.govresearchgate.net For example, studies in rats have shown that fasting leads to a shift away from carbohydrate oxidation towards fatty acid and ketone body utilization, which can be tracked by measuring the conversion of labeled pyruvate into downstream metabolites like [13C]bicarbonate and [5-13C]glutamate. nih.govresearchgate.net This technology enables detailed investigation into how different physiological states alter the competition between various substrates for acetyl-CoA production in the myocardium. nih.gov

Table 2: Myocardial Substrate Utilization Under Stress

Condition Model Tracer(s) Key Findings Reference(s)
Moderate Exercise Human [14C]glucose, [13C]lactate Increased myocardial uptake and oxidation of both exogenous glucose and lactate. jci.org

Metabolic Dynamics During Ischemia-Reperfusion Injury in Cardiac Models

Ischemia-reperfusion (I/R) injury occurs when blood supply is restored to tissue after a period of ischemia, leading to a cascade of metabolic and cellular damage. During ischemia, the lack of oxygen forces a shift to anaerobic metabolism, resulting in reduced ATP levels, accumulation of lactate, and a drop in intracellular pH. nih.govnih.govresearchgate.net

Studies using isolated rat hearts have shown that perfusion with glutamate during ischemia and reperfusion can have a significant protective effect. nih.gov The presence of exogenous glutamate helps improve the recovery of cardiac function post-ischemia, potentially by increasing high-energy phosphates through anaerobic pathways involving succinate (B1194679) production. nih.gov Similarly, L-glutamine has been identified as a cardioprotective agent, capable of preventing the decline in cardiac output and deleterious metabolic changes associated with I/R injury. nih.gov The protective effects of glutamine are linked to the maintenance of myocardial glutamate, ATP, and phosphocreatine levels, while preventing the accumulation of lactate. nih.gov

Hyperpolarized 13C MRS has been employed to study the real-time metabolic alterations in rat models of acute myocardial I/R injury. researchgate.net By monitoring the conversion of hyperpolarized [1-13C]pyruvate to [1-13C]lactate and [13C]bicarbonate, researchers can non-invasively assess the metabolic state of the heart and the severity of the injury, providing insights that could be applied to evaluate cardiac malfunction. researchgate.net

Immunometabolism and Immune Cell Function

Immunometabolism is an emerging field that investigates the interplay between metabolic pathways and immune cell function. The activation, proliferation, and differentiation of immune cells, such as T-cells, are associated with dramatic metabolic reprogramming to meet their bioenergetic and biosynthetic demands. nih.gov

Glutamine Metabolism in T-cell Activation, Proliferation, and Differentiation

Upon activation, T-cells significantly increase their uptake of nutrients like glucose and glutamine. nih.govnih.gov Glutamine is a critical nutrient for T-cells, serving multiple roles: it fuels the TCA cycle (a process known as glutaminolysis), provides nitrogen for the synthesis of nucleotides and other amino acids, and supports the production of the antioxidant glutathione (B108866). nih.gov

The metabolic fate of glutamine in T-cells can be traced using isotopically labeled glutamine, such as [13C5, 15N2]-glutamine. nih.gov When T-cells are activated, glutamine is taken up and converted by the enzyme glutaminase (GLS) into glutamate. nih.gov This glutamate can then enter the mitochondria and be converted to α-ketoglutarate to fuel the TCA cycle. nih.gov Tracing studies have shown that inhibiting glutaminase activity can suppress T-cell activation and proliferation. nih.govresearchgate.net

Interestingly, the role of glutamine metabolism can differ between T-cell subsets. While inhibiting glutamine metabolism can suppress the function of inflammatory T-cells, it has been surprisingly found to enhance the function of certain anti-viral and anti-cancer T-cells. sciencedaily.com This highlights the complex, context-dependent role of glutamine metabolism in shaping immune responses. By using tracers like L-Glutamic acid-13C5 and its precursors, researchers can unravel the specific metabolic pathways that govern the function of different immune cell populations, opening new avenues for therapeutic intervention in autoimmune diseases and cancer. researchgate.netsciencedaily.com

Table 3: Role of Glutamine Metabolism in T-Cell Function

T-Cell State Method/Tracer Key Findings Reference(s)
Activation & Proliferation [13C5, 15N2]-glutamine tracing Activated T-cells increase glutamine uptake and conversion to glutamate to fuel the TCA cycle. nih.govnih.gov
Activation & Differentiation Glutaminase inhibitors (e.g., DON, JHU083) Blocking glutamine metabolism suppresses T-cell activation and the differentiation of Th1/Th17 and cytotoxic T-cells. researchgate.net
Anti-tumor Response Glutaminase inhibition Inhibiting glutaminase enhanced the function of certain anti-cancer T-cell populations. sciencedaily.com

Metabolic Reprogramming in Macrophages and Other Immune Cells Upon Activation

Immune cells, such as macrophages, undergo significant metabolic reprogramming upon activation to meet the demands of their specific functions. This metabolic shift is crucial for their role in inflammation, pathogen clearance, and tissue repair. L-Glutamic acid-13C5, often used interchangeably with its precursor 13C5-glutamine in tracer studies, is instrumental in elucidating these metabolic transitions.

Macrophages can be broadly classified into two main phenotypes: the pro-inflammatory M1 macrophages and the anti-inflammatory M2 macrophages. These distinct functional states are supported by different metabolic programs.

M1 (Classically Activated) Macrophages: These macrophages, typically activated by stimuli like lipopolysaccharide (LPS), rely heavily on glycolysis. They also exhibit a "broken" tricarboxylic acid (TCA) cycle, where intermediates are diverted for the synthesis of inflammatory molecules. Glutamine, which is readily converted to glutamate, plays a key role. It enters the TCA cycle via a process called anaplerosis to produce α-ketoglutarate. This replenishes TCA cycle intermediates that are used for other purposes, such as the production of succinate, which can stabilize the transcription factor HIF-1α and promote inflammatory gene expression.

M2 (Alternatively Activated) Macrophages: Activated by cytokines like IL-4, M2 macrophages primarily rely on oxidative phosphorylation (OXPHOS) for energy. Their TCA cycle is intact and functions to generate ATP. In M2 macrophages, glutamine is a critical fuel source, feeding into the TCA cycle to support OXPHOS. Tracing experiments using 13C-labeled glutamine have shown that a significant portion of the carbon in TCA cycle metabolites in M2 cells is derived from glutamine. Furthermore, glutamine metabolism is essential for the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a molecule required for the proper glycosylation of proteins that are highly expressed in M2 macrophages.

The use of L-Glutamic acid-13C5 allows researchers to quantify the flux of glutamine-derived carbons through these divergent metabolic pathways in M1 and M2 macrophages. By measuring the incorporation of 13C into various downstream metabolites, scientists can map the metabolic rewiring that accompanies immune cell activation and function.

Macrophage PhenotypePrimary Metabolic PathwayRole of Glutamate/Glutamine MetabolismKey Research Finding from 13C Tracer Studies
M1 (Pro-inflammatory) Glycolysis, Disrupted TCA CycleAnaplerosis to replenish TCA cycle intermediates for inflammatory molecule synthesis.Glutamine-derived succinate accumulation stabilizes HIF-1α, promoting inflammatory responses.
M2 (Anti-inflammatory) Oxidative Phosphorylation (OXPHOS), Intact TCA CycleFueling the TCA cycle for ATP production; precursor for UDP-GlcNAc synthesis.Over 30% of TCA cycle intermediates in M2 macrophages are derived from glutamine.

Microbial and Plant Metabolism

Bacterial Metabolic Pathway Elucidation and Biosynthesis Studies Using L-Glutamic acid-13C5

Stable isotope tracing with compounds like L-Glutamic acid-13C5 is a cornerstone of 13C-Metabolic Flux Analysis (13C-MFA), a powerful technique to quantify intracellular metabolic fluxes in microorganisms. This approach is crucial for understanding bacterial physiology and for metabolic engineering efforts aimed at improving the production of valuable compounds.

Corynebacterium glutamicum, a bacterium used extensively for the industrial production of amino acids like L-glutamate and L-lysine, has been a frequent subject of 13C-MFA studies. mdpi.com By growing C. glutamicum on a 13C-labeled carbon source, such as 13C-glucose, and analyzing the labeling patterns in proteinogenic amino acids (including glutamate), researchers can deduce the activity of various central carbon metabolism pathways.

For example, tracing the 13C atoms from glucose into glutamate helps to quantify the flux through:

Glycolysis: The initial breakdown of glucose.

Pentose Phosphate Pathway (PPP): An alternative pathway for glucose metabolism that provides precursors for nucleotide synthesis and reducing power in the form of NADPH.

Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.

When L-Glutamic acid-13C5 is supplied to bacteria that can utilize it as a carbon or nitrogen source, it allows for the direct tracing of its metabolic fate. This can reveal how glutamate is catabolized and how its carbon skeleton is incorporated into other amino acids, nucleotides, and central metabolic intermediates. This is particularly useful in studying nitrogen assimilation pathways and the interconnectedness of amino acid biosynthesis networks. Techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), though more common in proteomics, also rely on the incorporation of labeled amino acids to study bacterial physiology under various conditions. springernature.comnih.gov

Bacterial SpeciesApplication of 13C-Labeled TracersMetabolic Pathway InvestigatedKey Finding
Corynebacterium glutamicum13C-MFA with 13C-glucoseL-Glutamic Acid BiosynthesisQuantification of fluxes through glycolysis, PPP, and TCA cycle to optimize amino acid production. mdpi.com
Escherichia coli / Bacillus subtilisSILAC with labeled amino acidsProteome Dynamics / General MetabolismEnables measurement of relative protein expression dynamics under different culture conditions. springernature.comnih.gov

Fungal Metabolite Production and Biosynthesis Studies for Industrial or Research Applications

Fungi are prolific producers of a vast array of secondary metabolites, many of which have important industrial and pharmaceutical applications, including antibiotics and enzymes. mdpi.com Understanding and optimizing the metabolic pathways leading to these compounds is a key goal of biotechnology. Isotope-assisted metabolomics and 13C-MFA using tracers like L-Glutamic acid-13C5 are critical for these endeavors.

Aspergillus niger, a filamentous fungus, is widely used for the industrial production of enzymes like glucoamylase. nih.gov Studies comparing high-producing strains with wild-type strains have utilized 13C-MFA to understand the metabolic reprogramming associated with enhanced enzyme secretion. In these experiments, the fungus is typically grown on a 13C-labeled carbon source, and the labeling patterns of intracellular metabolites and protein-derived amino acids are analyzed.

Research has shown that high glucoamylase production in A. niger is associated with a significant redistribution of metabolic fluxes. nih.gov Specifically, an increased carbon flux is directed towards the pentose phosphate pathway, likely to supply the NADPH required for biosynthesis. nih.gov The pool sizes of amino acids, including those derived from glutamate, are also significantly altered, reflecting the high demand for protein synthesis precursors. nih.gov By providing L-Glutamic acid-13C5 directly, researchers can trace its incorporation into the target protein (e.g., glucoamylase) and assess its contribution to other metabolic pathways, helping to identify potential bottlenecks in production.

Fungal SpeciesApplicationKey Metabolic Insight from 13C-MFAImplication for Production
Aspergillus nigerGlucoamylase ProductionIncreased flux to the Pentose Phosphate Pathway (PPP) in high-producing strains.Highlights the importance of NADPH supply for efficient protein synthesis and secretion. nih.gov
Saccharomyces cerevisiaeGeneral Metabolism RobustnessIdentification of alternative pathways that provide "genetic buffering" against mutations. nih.govProvides a map of network flexibility for targeted metabolic engineering. nih.gov

Photosynthetic Carbon Fixation and Amino Acid Synthesis in Plants and Algae

Photosynthesis is the fundamental process by which plants and algae convert atmospheric carbon dioxide into organic compounds. The primary pathway for this is the Calvin-Benson-Bassham (CBB) cycle, where the enzyme RuBisCO fixes CO2. The fixed carbon is then used to synthesize a wide range of molecules, including amino acids.

Stable isotope tracing, often using 13CO2, is a key technique for studying photosynthetic carbon metabolism in real-time. nih.gov By exposing a plant or algal culture to 13CO2, researchers can follow the incorporation of the 13C label into the intermediates of the CBB cycle and subsequent biosynthetic pathways.

The synthesis of glutamate is a critical link between carbon and nitrogen metabolism in photosynthetic organisms. researchgate.net The carbon skeleton for glutamate, α-ketoglutarate, is an intermediate of the TCA cycle, which is fed by the products of photosynthesis. The nitrogen is typically assimilated from inorganic sources like nitrate or ammonium.

By performing 13CO2 labeling experiments and analyzing the mass isotopomer distribution in glutamate, scientists can quantify the rate of its de novo synthesis from newly fixed carbon. Conversely, feeding plants or algae with L-Glutamic acid-13C5 allows for the investigation of glutamate's role as a precursor for other amino acids (e.g., glutamine, proline, arginine) and as a respiratory substrate. This helps to understand the partitioning of carbon and nitrogen between primary metabolism, growth, and storage under various environmental conditions. These studies are vital for understanding plant productivity and the C/N balance. nih.gov

Organism TypeTracer UsedProcess StudiedInformation Gained
Plants and Algae13CO2Photosynthetic Carbon Fixation & Amino Acid SynthesisQuantifies the flux of newly fixed carbon into glutamate and other downstream metabolites. nih.gov
Chlamydomonas reinhardtii (Alga)15N-labeled ammoniumAmino Acid and Protein TurnoverMeasures the rate of synthesis and degradation of proteins by tracing nitrogen incorporation. nih.gov

Computational and Systems Biology Integration with L Glutamic Acid 13c5 Isotope Tracing Data

Constraint-Based Metabolic Modeling and Flux Balance Analysis (FBA) Incorporating Isotope Tracing Data

Constraint-based metabolic modeling is a powerful computational framework for analyzing and predicting metabolic fluxes on a genome-wide scale. researchgate.net One of the most common methods is Flux Balance Analysis (FBA), which uses a stoichiometric model of all known metabolic reactions in an organism to predict the distribution of metabolic fluxes that optimizes a specific cellular objective, such as biomass production (cell growth). plos.orgarxiv.org

A significant limitation of traditional FBA is that it often requires assumptions about the cellular objective, which may not always be accurate. plos.orgnih.gov This is where isotope tracing data from L-Glutamic acid-¹³C5 becomes invaluable. The experimentally determined fluxes from ¹³C tracing experiments can be used as additional constraints on the FBA model. plos.orgnih.gov This integration creates a more accurate and realistic representation of the cell's metabolic state by reducing the reliance on assumed objectives. plos.org

A novel method called two-scale ¹³C Metabolic Flux Analysis (2S-¹³C MFA) has been developed to combine the strengths of genome-scale models with the precision of ¹³C labeling data. plos.orgnih.gov This approach uses the isotopic data to constrain the fluxes in the central carbon metabolism while the genome-scale model ensures that the predictions are consistent with the entire metabolic network, including peripheral pathways. plos.orgnih.gov This integrated approach provides a more comprehensive and robust analysis of metabolic fluxes than either method could achieve alone. plos.orgnih.gov

For example, in cancer research, L-Glutamic acid-¹³C5 tracing can reveal the activity of pathways like reductive carboxylation, where glutamine-derived α-ketoglutarate is converted to citrate (B86180), a precursor for lipid synthesis. researchgate.net By incorporating these experimentally measured flux constraints into a genome-scale metabolic model of a cancer cell, researchers can obtain more accurate predictions of other fluxes throughout the metabolic network and identify potential vulnerabilities that could be targeted for therapeutic intervention.

Table 2: Comparison of FBA with and without Isotope Tracing Data

FeatureStandard Flux Balance Analysis (FBA)FBA with ¹³C Isotope Constraints
Core Principle Predicts flux distribution based on stoichiometry and an assumed objective (e.g., maximizing growth). arxiv.orgPredicts flux distribution based on stoichiometry and experimental flux data. plos.org
Key Advantage Provides a genome-scale view of metabolic capabilities.Increased predictive accuracy by incorporating experimental data. plos.org
Key Limitation Relies on a potentially inaccurate biological objective function. plos.orgThe complexity of experiments and data analysis.
Example Application Predicting the effect of gene knockouts on biomass production.Quantifying the contribution of glutamine to lipid synthesis in cancer cells. researchgate.net

Dynamic Modeling of Metabolic Networks to Simulate Responses to Perturbations

Cells constantly adapt their metabolism in response to internal and external changes, or perturbations. While steady-state models like FBA are useful for analyzing metabolism under stable conditions, they cannot capture these dynamic responses. arxiv.org Dynamic modeling of metabolic networks aims to simulate how metabolite concentrations and fluxes change over time in response to perturbations, such as changes in nutrient availability or the introduction of a drug.

Isotopically nonstationary ¹³C metabolic flux analysis (INST-MFA) is a powerful technique for providing the data needed for dynamic modeling. vanderbilt.edu In a typical L-Glutamic acid-¹³C5 tracing experiment using INST-MFA, the labeled substrate is introduced, and the rate at which the ¹³C label incorporates into downstream metabolites is measured over time. nih.gov This time-course data provides rich information about the dynamics of the metabolic network.

For example, researchers can use this approach to study how a cancer cell's metabolism responds to a targeted drug. By introducing L-Glutamic acid-¹³C5 and the drug simultaneously, they can track the dynamic changes in glutamine metabolism and other connected pathways. This can reveal how the cell attempts to compensate for the drug's effects and potentially identify mechanisms of drug resistance. Recent studies have used dynamic labeling with ¹³C-glutamine to uncover metabolic responses in glioblastoma cells following lysosome inhibition. researchgate.netnih.gov

These dynamic models, informed by isotope tracing data, are crucial for understanding the robustness and adaptability of metabolic networks and for designing effective therapeutic strategies that can overcome the compensatory mechanisms of diseased cells.

Machine Learning and Artificial Intelligence Approaches for Pattern Recognition and Prediction in Isotope Tracing Datasets

The data generated from L-Glutamic acid-¹³C5 tracing experiments, especially when combined with other omics data, is often large and complex. nih.gov Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for analyzing these complex datasets, recognizing patterns, and making predictions that would be difficult for human researchers to discern. nih.govnih.govacs.org

Several ML-based frameworks have been developed to streamline and improve the analysis of ¹³C fluxomics data. nih.govacs.org These approaches can be trained on large datasets of simulated or experimental isotope labeling patterns to learn the relationship between these patterns and the underlying metabolic fluxes. nih.govbiorxiv.org Once trained, these models can predict flux distributions from new experimental data much faster and more efficiently than traditional optimization-based methods. nih.govacs.orgnih.govbiorxiv.org

ML algorithms can also be used for:

Pattern Recognition: Identifying subtle patterns in isotope labeling data that are characteristic of specific cellular states (e.g., healthy vs. diseased).

Feature Selection: Determining which metabolites and isotopic measurements are most informative for predicting a particular phenotype. nih.govacs.org

Data Imputation: Predicting missing values in incomplete datasets, which is a common challenge in metabolomics experiments. nih.govbiorxiv.org

A notable example is the development of ML-Flux, a two-stage machine learning framework that simplifies the quantification of metabolic fluxes from isotope tracing data. biorxiv.org Such tools are making metabolic flux analysis more accessible to a wider range of researchers and are accelerating the pace of discovery in systems biology. biorxiv.org The concept of "information isotopes" is also being explored in AI, drawing inspiration from isotope tracing in biology to track data usage in AI models. arxiv.org

Table 3: Applications of Machine Learning in Isotope Tracing Analysis

ML ApplicationDescriptionBenefit for L-Glutamic acid-¹³C5 Tracing
Flux Prediction Training models to predict metabolic fluxes directly from labeling patterns. nih.govacs.orgnih.govbiorxiv.orgFaster and more high-throughput analysis of metabolic phenotypes. nih.govacs.org
Pattern Recognition Identifying unique isotopic signatures associated with different conditions.Can lead to the discovery of novel biomarkers for disease diagnosis.
Data Integration Combining flux data with other omics data to build predictive models of cellular behavior. nih.govProvides a more holistic understanding of metabolic regulation.
Experimental Design Optimizing the choice of isotopic tracers and measurement strategies for maximal information gain.More efficient and cost-effective experimental workflows.

Future Directions and Emerging Research Avenues for L Glutamic Acid 13c5 Applications

Development of Novel Analytical Platforms for High-Throughput and Spatially Resolved Isotope Tracing

The future of metabolic research using L-Glutamic acid-13C5 is intrinsically linked to the development of more sophisticated analytical technologies. Current methods, while powerful, are continually being refined to offer higher throughput and greater spatial resolution. Innovations in liquid chromatography/high-resolution mass spectrometry (LC/HRMS) platforms are enabling more robust and accurate quantification of isotopically labeled metabolites in complex biological samples. researchgate.net These advancements are crucial for handling the large sample volumes generated in high-throughput screening and for providing the sensitivity needed to detect subtle metabolic changes. The goal is to create platforms that can rapidly and precisely measure the distribution of 13C labels from L-Glutamic acid-13C5 into a wide array of downstream metabolites, thereby offering a comprehensive snapshot of metabolic activity.

Exploration of L-Glutamic acid-13C5 in Organ-on-a-Chip and Advanced 3D Cell Culture Models

Traditional two-dimensional cell cultures often fail to replicate the complex microenvironment of living organs. nih.gov To bridge this gap, researchers are increasingly turning to organ-on-a-chip and other advanced 3D cell culture models. nih.govnih.gov These systems provide a more physiologically relevant context for studying cellular metabolism. The application of L-Glutamic acid-13C5 in these models will allow for more accurate investigations into how glutamine metabolism supports the function of specific organs and how it is perturbed in disease. nih.gov This approach holds promise for modeling complex human physiological and pathological responses in vitro, potentially reducing the reliance on animal models in preclinical studies. nih.gov

Application in Methodological Development for Personalized Metabolic Diagnostics and Biomarker Discovery

The unique metabolic profiles of individuals, particularly in the context of disease, are a key focus of personalized medicine. L-Glutamic acid-13C5 is a valuable tool in the development of new diagnostic methods aimed at identifying metabolic biomarkers. By tracing the metabolism of glutamine, which is known to be altered in various diseases including cancer, researchers can identify specific metabolic signatures associated with disease presence, progression, or response to therapy. nih.gov For example, studies have shown that the plasma-free amino acid profile, including glutamic acid, can be significantly altered in cancer patients, suggesting its potential as a diagnostic and prognostic biomarker. nih.gov The use of L-Glutamic acid-13C5 in these studies can provide dynamic information about metabolic fluxes, offering a more nuanced and potentially earlier indicator of disease than static metabolite levels alone.

Investigation of Epigenetic and Post-Translational Modifications Influencing Glutamate (B1630785) Metabolism and Flux

The regulation of metabolic pathways is not solely dependent on enzyme concentration but is also intricately controlled by epigenetic and post-translational modifications. Future research will increasingly focus on how these modifications influence the flux of metabolites through glutamine-related pathways. L-Glutamic acid-13C5 can be used to probe how changes in gene expression, driven by epigenetic alterations, or modifications to enzyme activity, through post-translational modifications, impact the downstream fate of glutamine carbons. This line of inquiry will provide a deeper understanding of the complex regulatory networks that govern cellular metabolism and how their dysregulation contributes to disease.

Leveraging L-Glutamic acid-13C5 for Mechanistic Drug Discovery and Target Validation Studies

In the realm of drug discovery, identifying the specific molecular target of a compound and understanding its mechanism of action are crucial steps. nih.govnih.govdanaher.com L-Glutamic acid-13C5 can be a powerful asset in this process. By tracing the metabolic consequences of a drug's action, researchers can gain insights into its mechanism. If a drug targets an enzyme in the glutamine metabolic network, for instance, this will be reflected in altered patterns of 13C labeling in downstream metabolites. This approach can help to validate that a drug is engaging its intended target in a cellular context and can also reveal off-target effects, which is critical for assessing the safety and efficacy of new therapeutic candidates. nih.gov This is particularly relevant for developing drugs against challenging targets in areas like cancer and autoimmune diseases. discoveryontarget.com

Conclusion and Broader Impact of L Glutamic Acid 13c5 Research

Synthesis of Key Methodological and Biological Insights Gained from L-Glutamic acid-13C5 Research

Research utilizing L-Glutamic acid-13C5 has yielded a wealth of knowledge, fundamentally advancing our understanding of cellular metabolism. Methodologically, the use of 13C-labeled glutamic acid has refined the techniques of metabolic flux analysis, enabling precise quantification of pathway activity. nih.gov This stable isotope tracer, when coupled with advanced analytical platforms like mass spectrometry, allows for detailed mapping of how cells utilize glutamic acid and its downstream metabolites. nih.govnih.gov

Biologically, these studies have provided profound insights into the central role of glutamic acid in cellular bioenergetics and biosynthesis. For instance, tracing experiments have illuminated how cancer cells often exhibit a heightened dependence on glutamine (a precursor to glutamic acid) to fuel the tricarboxylic acid (TCA) cycle, a process known as glutamine anaplerosis. nih.govnih.gov The conversion of 13C5-glutamine to 13C5-glutamate and subsequently labeled TCA cycle intermediates can be meticulously tracked, revealing the dynamic nature of cancer cell metabolism. nih.govnih.gov Furthermore, research in immunology has demonstrated that immune cells, such as activated CD8+ T cells, also rely heavily on glutamine metabolism to support their rapid proliferation and effector functions during an immune response. nih.govnih.gov

Current Challenges and Identified Limitations in the Application of L-Glutamic acid-13C5 Tracing

Despite its power, the application of L-Glutamic acid-13C5 tracing is not without its challenges. One significant limitation is the complexity of interpreting the resulting data. The intricate and interconnected nature of metabolic networks can make it difficult to definitively pinpoint the activity of specific pathways. Furthermore, the cost and availability of highly enriched stable isotope tracers can be a barrier for some research endeavors. nih.gov

Another challenge lies in the translation of findings from in vitro cell cultures to in vivo systems. The metabolic behavior of cells in a dish may not always accurately reflect their function within a complex living organism. The physiological context, including nutrient availability and interactions with other cell types, can significantly influence metabolic fluxes. Therefore, while in vitro studies provide a valuable starting point, in vivo tracing studies are crucial for validating and extending these findings. nih.gov

Potential for Translational Impact through Enhanced Mechanistic Understanding of Metabolism

The detailed mechanistic understanding of metabolism afforded by L-Glutamic acid-13C5 research holds immense potential for translational impact. By identifying metabolic vulnerabilities in diseases like cancer, researchers can develop novel therapeutic strategies. For example, targeting the enzymes involved in glutamine metabolism has emerged as a promising approach for cancer therapy. mdpi.com The ability to non-invasively monitor treatment response using labeled compounds could also revolutionize personalized medicine. nih.gov

In the realm of immunology, a deeper understanding of the metabolic requirements of immune cells could lead to new ways to modulate immune responses. This could have implications for treating autoimmune diseases, enhancing vaccine efficacy, and improving cancer immunotherapies. Furthermore, insights into the metabolic alterations that occur during aging and in neurodegenerative diseases could pave the way for new interventions to promote healthy aging and combat age-related pathologies.

Ethical Considerations in the Conduct of Isotope Tracer Research (General Principles)

The use of stable isotopes like 13C in human research is generally considered safe and non-hazardous, as these are naturally occurring, non-radioactive forms of elements. iaea.org However, all research involving human participants must adhere to strict ethical guidelines. solubilityofthings.com A cornerstone of this is the principle of informed consent, ensuring that participants fully understand the procedures, potential risks (however minimal), and benefits of the research before agreeing to take part. solubilityofthings.com

In studies involving animals, ethical considerations regarding animal welfare are paramount. Researchers must justify the use of animals and ensure that they are treated humanely throughout the study. solubilityofthings.com The principles of the "Three Rs" (Replacement, Reduction, and Refinement) should guide the design of animal experiments to minimize the number of animals used and any potential suffering.

Q & A

Q. What sample preparation methods are critical for quantifying L-Glutamic acid-13C5 in enzymatic assays?

For enzymatic UV assays, homogenize solid/semi-solid samples thoroughly and extract with hot water. Adjust strongly acidic samples to pH ~8.0 using NaOH/KOH to avoid enzyme inhibition. Filter fat-laden extracts after cooling (e.g., 15 min in ice bath) to remove lipid interference. Centrifugation or filtration (0.45 µm membrane) is recommended post-extraction to ensure clarity .

Q. Which analytical techniques are validated for identifying L-Glutamic acid-13C5 in biological matrices?

Isotope dilution mass spectrometry (IDMS) coupled with LC-MS or GC-MS is standard. Use certified reference materials (e.g., TraceCERT® mixes containing L-Glutamic acid-13C5 at 2.5 mM in 0.1 M HCl) for calibration. For NMR, verify isotopic enrichment (≥98 atom% 13C) via 13C-NMR spectra .

Q. How is isotopic purity assessed for L-Glutamic acid-13C5 in research settings?

Combustion elemental analysis (CEA) quantifies total 13C content, while tandem mass spectrometry (MS/MS) confirms site-specific labeling. For example, LC-QTOF-MS can distinguish between 13C5-labeled and unlabeled glutamic acid via m/z shifts (e.g., +5 Da for [M+H]+) .

Advanced Questions

Q. How does 13C5 labeling improve tracing of glutamatergic neurotransmission in receptor studies?

L-Glutamic acid-13C5 enables tracking of neurotransmitter recycling in synaptic vesicles. In NMDA/AMPA receptor activation assays, incubate neuronal cultures with 13C5-labeled glutamate and quantify 13C incorporation into α-ketoglutarate (via TCA cycle) using GC-MS. This clarifies glutamate’s metabolic flux post-receptor binding .

Q. What methodological steps ensure accuracy when using L-Glutamic acid-13C5 as an internal standard in metabolomics?

  • Internal Standard Preparation : Spike fecal/plasma samples with L-Glutamic acid-13C5,15N (0.006 mM) during extraction to correct for matrix effects.
  • Extraction : Use methanol:acetonitrile:water (2:2:1) for metabolite stabilization. Homogenize at 35 Hz for 4 min, sonicate in ice bath, and centrifuge at 12,000 rpm (4°C) to pellet debris.
  • LC-MS Analysis : Monitor transitions like m/z 148→84 (unlabeled) vs. 154→89 (13C5-labeled) to resolve isotopic overlaps .

Q. How can batch-to-batch variability in 13C5-labeled compounds affect neuropharmacological assays?

Variability in isotopic enrichment (>2% deviation) may skew tracer kinetic models. Mitigate this by:

  • Requesting peptide content analysis (e.g., amino acid analysis via HPLC) to confirm labeling consistency.
  • Pre-testing each batch in receptor binding assays (e.g., IC50 comparisons for NMDA receptor activation) .

Q. What experimental design optimizes 13C5-glutamate flux analysis in cancer metabolism studies?

  • Pulse-Chase Labeling : Treat cells with 13C5-glutamate and track 13C incorporation into glutathione (via γ-glutamyl cycle) over time.
  • Isotopomer Analysis : Use 13C-NMR or high-resolution MS to distinguish M+5 (full 13C5 retention) vs. M+3 (partial loss in TCA cycle).
  • Data Normalization : Correct for natural abundance 13C using unlabeled controls .

Methodological Tables

Application Key Parameters References
Enzymatic Quantification pH adjustment to 8.0, filtration (0.45 µm), UV detection at 340 nm
Metabolomic Internal Standard Extraction solvent ratio (2:2:1), spiking concentration (0.006 mM), LC-QE Orbitrap
Isotopic Purity Validation LC-QTOF-MS (m/z +5 shift), 13C-NMR (δ 28-35 ppm for carboxyl groups)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.